4-Methoxybenzoic Acid
Description
This compound has been reported in Rhododendron dauricum, Aconitum forrestii, and other organisms with data available.
Anisic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
structure in first source
Structure
3D Structure
Properties
IUPAC Name |
4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYHEAKUIGZSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52509-81-6 (potassium), 536-45-8 (sodium), 73424-02-9 (copper+2), 536-45-8 (sodium anisate salt/solvate) | |
| Record name | p-Anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4059205 | |
| Record name | 4-Anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid, white crystals with practically no odour | |
| Record name | p-Anisic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16361 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p-Anisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Methoxybenzoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/719/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
0.53 mg/mL at 37 °C, soluble in boiling water, organic solvents, freely soluble (in ethanol) | |
| Record name | P-Anisic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | p-Anisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Methoxybenzoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/719/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0015 [mmHg] | |
| Record name | p-Anisic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16361 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-09-4, 1335-08-6 | |
| Record name | 4-Methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-Anisic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | p-Anisic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Anisic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-ANISIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SB6Y7DMM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Anisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 °C | |
| Record name | P-Anisic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | p-Anisic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Methoxybenzoic Acid for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the core physical, chemical, and biological properties of 4-Methoxybenzoic acid, including detailed experimental protocols.
Core Chemical and Physical Properties
This compound, also widely known as p-anisic acid or draconic acid, is an aromatic carboxylic acid that serves as a vital intermediate and building block in a multitude of synthetic applications.[1][2][3] It is naturally found in plants like anise and fennel.[4][5] Structurally, it is a benzoic acid molecule substituted with a methoxy group at the para (4) position. This substitution significantly influences its chemical reactivity and physical properties. The compound typically appears as a white crystalline solid or powder and is stable under normal conditions.
Table 1: Physical and Chemical Identity
| Property | Value | Citations |
| IUPAC Name | This compound | |
| Synonyms | p-Anisic acid, Draconic acid, p-Methoxybenzoic acid | |
| CAS Number | 100-09-4 | |
| Molecular Formula | C₈H₈O₃ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | White to light cream crystalline powder | |
| Melting Point | 182-186 °C | |
| Boiling Point | 275-280 °C | |
| Density | 1.37 - 1.39 g/cm³ | |
| pKa | 4.47 (at 25 °C) | |
| LogP | 1.96 |
Table 2: Solubility Profile
| Solvent | Solubility | Citations |
| Water (cold) | Insoluble / Sparingly soluble (0.3 g/L at 20°C) | |
| Water (hot) | Slightly soluble / Soluble | |
| Ethanol | Freely soluble / Highly soluble | |
| Diethyl Ether | Freely soluble / Soluble | |
| Chloroform | Freely soluble / Soluble | |
| Ethyl Acetate | Freely soluble / Soluble | |
| Acetone | Soluble | |
| DMSO | Soluble | |
| Note: Aqueous solubility increases in alkaline conditions due to the deprotonation of the carboxylic acid group. |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. Below is a summary of typical spectral features.
Table 3: Key Spectroscopic Data
| Technique | Data | Citations |
| ¹H NMR | (DMSO-d₆, 400 MHz) δ (ppm): ~12.7 (s, 1H, -COOH), 7.93 (d, 2H, Ar-H), 7.03 (d, 2H, Ar-H), 3.84 (s, 3H, -OCH₃) | |
| ¹³C NMR | (DMSO-d₆) δ (ppm): ~167.5 (C=O), 162.8 (Ar C-OCH₃), 131.5 (Ar C-H), 123.5 (Ar C-COOH), 114.0 (Ar C-H), 55.5 (-OCH₃) | |
| Infrared (IR) | (KBr, cm⁻¹) : ~2500-3300 (O-H, broad), ~1680 (C=O), ~1605 & 1575 (C=C aromatic), ~1250 (asymmetric C-O-C stretch), ~1025 (symmetric C-O-C stretch) | |
| Mass Spec. (EI) | m/z : 152 [M]⁺, 135 [M-OH]⁺, 107, 92, 77 |
Biological Activity and Applications
This compound is not only a synthetic intermediate but also exhibits a range of biological activities. It is recognized for its antiseptic, antimicrobial, and anti-inflammatory properties. This has led to its use as a preservative in cosmetic and dermatological products. In the pharmaceutical industry, it serves as a key starting material for more complex organic compounds, including the nootropic drug Aniracetam. Furthermore, its characteristic sweet aroma makes it valuable in the fragrance and food industries as a flavoring agent. Research has also highlighted its role as a tyrosinase inhibitor and its potential antioxidant and anti-diabetic effects.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and a common reaction of this compound.
Synthesis: Oxidation of Anethole via Ozonolysis
This protocol describes a method for producing this compound from naturally derived anethole [1-methoxy-4-(1-propenyl)benzene], a common constituent of essential oils.
Methodology:
-
Ozonide Formation: Dissolve anethole in a suitable solvent (e.g., methanol or dichloromethane) in a reaction vessel equipped with a gas inlet tube and a cooling bath. Cool the solution to a low temperature, typically between -30°C and -78°C.
-
Bubble ozone (O₃) gas through the solution. The reaction progress can be monitored by the disappearance of the starting material (TLC) or by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove any residual ozone.
-
Oxidative Work-up: Prepare a mixture of the resulting ozonide and an alkaline hydrogen peroxide solution.
-
Add this mixture dropwise to a heated (60-80°C) aqueous solution of sodium hydroxide (1-25%). Maintain a constant temperature during the addition. This step oxidizes the ozonide intermediate to the corresponding carboxylate salt.
-
Isolation and Purification: After the reaction is complete, cool the alkaline mixture.
-
Acidify the solution by slowly adding a mineral acid, such as sulfuric acid or phosphoric acid, until the pH is between 3 and 6. This will precipitate the this compound.
-
Collect the white precipitate by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization (see Protocol 4.2). The typical yield for this process is between 70-80%.
Purification: Recrystallization from Water
Recrystallization is a standard technique for purifying solid organic compounds. This protocol leverages the property that this compound is sparingly soluble in cold water but significantly more soluble in hot water.
Methodology:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 15-20 mL).
-
Heat the suspension on a hot plate, bringing it to a gentle boil while stirring. Add small portions of near-boiling water incrementally until all the solid has just dissolved. Avoid adding a large excess of water to ensure the solution is saturated.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a short-stemmed funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Allow the crystals to dry completely on the funnel by drawing air through them, then transfer them to a watch glass to air-dry.
Reaction: Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. This protocol outlines the synthesis of an ester, such as methyl 4-methoxybenzoate.
Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (e.g., 0.02 moles), a significant excess of the desired alcohol (e.g., 20 mL of methanol, which also acts as the solvent), and a magnetic stir bar.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 - 1 mL) to the mixture while swirling.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing cold water (e.g., 50 mL).
-
Extract the aqueous layer with an organic solvent such as diethyl ether (e.g., 3 x 30 mL).
-
Neutralization: Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to neutralize the sulfuric acid and any unreacted carboxylic acid; be cautious of gas evolution), and finally with brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter or decant the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester product, which can be further purified if necessary.
Safety and Handling
This compound is considered hazardous and requires careful handling.
-
Hazards: Harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). May also cause respiratory tract irritation.
-
Precautions: Avoid breathing dust. Wash hands and skin thoroughly after handling. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles).
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.
-
Incompatibilities: Incompatible with strong oxidizing agents.
-
Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Avoid discharge into the environment.
References
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxybenzoic acid, also known as p-anisic acid, is a carboxylated methoxybenzene with significant applications in the pharmaceutical, cosmetic, and food industries. It serves as a key intermediate in the synthesis of more complex organic compounds, including active pharmaceutical ingredients (APIs).[1][2][3] Its biological activities, which include antiseptic, anti-inflammatory, and antioxidant properties, make it a compound of interest for drug development.[4][5] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data analysis for researchers and professionals in related fields.
Physicochemical Properties
This compound is a white crystalline solid at room temperature. It is characterized by its limited solubility in water but high solubility in various organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | |
| Molar Mass | 152.15 g/mol | |
| Melting Point | 182-185 °C | |
| Boiling Point | 275-280 °C | |
| Density | 1.385 g/cm³ | |
| Water Solubility | 0.3 g/L (20 °C) | |
| Solubility | Highly soluble in alcohols, ether, and ethyl acetate. | |
| Acidity (pKa) | 4.47 |
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. The most common methods involve the oxidation of p-anisaldehyde or p-methoxytoluene, and the carboxylation of a Grignard reagent derived from a methoxy-substituted benzene.
Oxidation of p-Anisaldehyde
The oxidation of p-anisaldehyde is a straightforward method for synthesizing this compound. Various oxidizing agents can be employed, with potassium permanganate being a common choice in a laboratory setting.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of p-anisaldehyde in 150 mL of a 5% aqueous sodium hydroxide solution.
-
Addition of Oxidizing Agent: While stirring vigorously, slowly add a 10% aqueous solution of potassium permanganate. The addition should be dropwise to control the exothermic reaction. Continue the addition until a faint purple color persists, indicating an excess of permanganate.
-
Reaction: Gently heat the mixture to reflux for 30-45 minutes to ensure the completion of the reaction.
-
Quenching: Cool the reaction mixture to room temperature and quench the excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filtration: Filter the mixture to remove the manganese dioxide precipitate.
-
Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with constant stirring until the solution becomes acidic (pH ~2), at which point this compound will precipitate out.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration, wash it with cold water, and allow it to air dry. The crude product can be further purified by recrystallization from ethanol or an ethanol-water mixture.
Catalytic Oxidation of p-Methoxytoluene
For larger-scale synthesis, the catalytic oxidation of p-methoxytoluene is an efficient method. This process typically involves the use of a transition metal catalyst in the presence of an oxygen source.
Experimental Protocol:
-
Catalyst Preparation: Prepare a catalyst system, for example, by dissolving cobalt(II) acetate and manganese(II) acetate in acetic acid.
-
Reaction Setup: In a high-pressure reactor equipped with a gas inlet, a mechanical stirrer, and a heating mantle, charge p-methoxytoluene and the catalyst solution in acetic acid.
-
Oxidation: Pressurize the reactor with air or oxygen and heat the mixture to the desired temperature (e.g., 100-150 °C). Maintain the pressure and temperature for the duration of the reaction (typically several hours), monitoring the uptake of oxygen.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and release the pressure.
-
Isolation: The reaction mixture is typically cooled to induce crystallization of the this compound. The product can be isolated by filtration.
-
Purification: The crude product can be purified by washing with a suitable solvent to remove any unreacted starting material and byproducts, followed by recrystallization.
Grignard Synthesis
The Grignard reaction provides a versatile route to this compound, starting from a halogenated anisole. This method involves the formation of an organomagnesium compound, which is then carboxylated using carbon dioxide.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of 4-bromoanisole in anhydrous diethyl ether. Add a small amount of the 4-bromoanisole solution to the magnesium turnings to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the flask containing the Grignard reagent in an ice-salt bath. While stirring, slowly pour the Grignard reagent onto a large excess of crushed dry ice (solid carbon dioxide) in a separate beaker. The dry ice should be handled with care to avoid cold burns.
-
Hydrolysis: Allow the excess dry ice to sublime. Slowly and carefully add dilute hydrochloric acid to the resulting solid mass to hydrolyze the magnesium salt and protonate the carboxylate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined ether extracts with a saturated sodium bicarbonate solution. The this compound will move into the aqueous basic layer as its sodium salt. Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the purified this compound.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including spectroscopy and determination of physical constants.
Spectroscopic Data
| Technique | Key Features and Observed Values |
| ¹H NMR | Chemical shifts (ppm) in CDCl₃: ~3.8 (s, 3H, -OCH₃), ~6.9 (d, 2H, aromatic protons ortho to -OCH₃), ~8.0 (d, 2H, aromatic protons ortho to -COOH), ~11.5 (br s, 1H, -COOH). |
| ¹³C NMR | Chemical shifts (ppm) in CDCl₃: ~55 (-OCH₃), ~113 (aromatic C-H ortho to -OCH₃), ~123 (aromatic C-COOH), ~132 (aromatic C-H ortho to -COOH), ~164 (aromatic C-OCH₃), ~172 (-COOH). |
| IR Spectroscopy | Characteristic peaks (cm⁻¹): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1680 (strong, C=O stretch of carboxylic acid), ~1605, 1510 (C=C stretches of aromatic ring), ~1250 (asymmetric C-O-C stretch), ~1030 (symmetric C-O-C stretch). |
| Mass Spectrometry | Molecular ion peak (m/z): 152. A prominent fragment ion is often observed at m/z 135, corresponding to the loss of the methoxy group. |
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and characterization of this compound.
Biological Activity and Metabolic Pathway
This compound is not only a synthetic intermediate but also a biologically active molecule. It has been reported to possess various properties, including being a plant metabolite and having antiseptic qualities. A key aspect of its biological relevance, particularly in the context of drug development, is its metabolism by cytochrome P450 enzymes.
Cytochrome P450 Metabolism
In biological systems, this compound can undergo O-demethylation catalyzed by cytochrome P450 (CYP) enzymes, a primary family of enzymes involved in drug metabolism. This metabolic transformation converts this compound into 4-hydroxybenzoic acid, which can then be further metabolized or excreted. Understanding this metabolic pathway is crucial for predicting the pharmacokinetic profile and potential drug-drug interactions of any therapeutic agent derived from this scaffold.
Caption: Metabolic pathway of this compound via cytochrome P450.
Conclusion
This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided experimental protocols for oxidation and Grignard reactions offer practical approaches for its preparation. The comprehensive characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. Furthermore, the discussion of its metabolic fate through the cytochrome P450 pathway highlights its relevance in the field of drug development. This information is intended to be a valuable resource for researchers and scientists working with this versatile molecule.
References
An In-depth Technical Guide to 4-Methoxybenzoic Acid (CAS: 100-09-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzoic acid, also widely known as p-anisic acid, is an aromatic carboxylic acid with the chemical formula C₈H₈O₃.[1] Structurally, it consists of a benzene ring substituted with a methoxy group (-OCH₃) and a carboxylic acid group (-COOH) at the para (4-) position.[2] This compound serves as a versatile building block and intermediate in a wide array of applications, including the synthesis of pharmaceuticals, cosmetics, fragrances, and advanced polymers.[2][3][4] Its biological activities, which include antiseptic, anti-inflammatory, and antioxidant properties, make it a compound of significant interest in drug discovery and development. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols, spectral data, and insights into its biological mechanisms of action.
Physicochemical Properties
This compound is a white to pale cream crystalline solid at room temperature. The presence of both a polar carboxylic acid group and a less polar methoxy-substituted benzene ring gives it a distinct solubility profile, being sparingly soluble in cold water but readily soluble in various organic solvents.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| CAS Number | 100-09-4 | |
| Molecular Formula | C₈H₈O₃ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | White to pale cream crystalline powder/solid | |
| Melting Point | 182-185 °C | |
| Boiling Point | 275-280 °C | |
| Density | 1.385 g/cm³ | |
| pKa (at 25 °C) | 4.47 | |
| LogP (Octanol/Water) | 1.96 | |
| Vapor Pressure | 0.0015 mmHg |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | References |
| Water | 0.3 g/L | 20 | |
| Hot Water | Soluble | Boiling | |
| Ethanol | Freely soluble | Room Temperature | |
| Ether | Freely soluble | Room Temperature | |
| Chloroform | Freely soluble | Room Temperature | |
| Ethyl Acetate | Freely soluble | Room Temperature | |
| Acetone | 45.012 x 10⁻² (mole fraction) | 25 | |
| Toluene | Increasing with temperature | 10 - 55 | |
| 1-Butanol | Increasing with temperature | 10 - 55 | |
| Isopropanol | Increasing with temperature | 0 - 45 |
Note: Detailed solubility data in 14 different pure solvents at temperatures from 283.15 to 328.15 K can be found in the work by Han et al. (2024).
Spectral Data and Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid.
Table 3: ¹H NMR Chemical Shift Data (DMSO-d₆, 400 MHz)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12.7 | Singlet (broad) | 1H |
| Aromatic Protons (ortho to -COOH) | ~7.93 | Doublet | 2H |
| Aromatic Protons (ortho to -OCH₃) | ~7.04 | Doublet | 2H |
| Methoxy Protons (-OCH₃) | ~3.84 | Singlet | 3H |
Reference for ¹H NMR data in DMSO-d₆:
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 4: ¹³C NMR Chemical Shift Data (CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbon (-C OOH) | ~171.7 |
| Aromatic Carbon (substituted with -OCH₃) | ~163.7 |
| Aromatic Carbons (ortho to -COOH) | ~132.0 |
| Aromatic Carbon (substituted with -COOH) | ~123.9 |
| Aromatic Carbons (ortho to -OCH₃) | ~113.7 |
| Methoxy Carbon (-OC H₃) | ~55.4 |
Reference for ¹³C NMR data in CDCl₃:
FT-IR Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups.
Table 5: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Description |
| 2500-3300 | O-H stretch | Very broad band, characteristic of a carboxylic acid dimer |
| ~1680 | C=O stretch | Strong absorption, characteristic of a carboxylic acid carbonyl |
| ~1605, ~1510 | C=C stretch | Aromatic ring vibrations |
| ~1250 | C-O stretch | Asymmetric stretch of the aryl-ether |
| ~1030 | C-O stretch | Symmetric stretch of the aryl-ether |
References for FT-IR data:
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a distinct fragmentation pattern useful for its identification.
Table 6: Major Mass Spectrometry Fragments (EI-MS)
| m/z | Proposed Fragment | Relative Intensity |
| 152 | [M]⁺ (Molecular Ion) | High |
| 135 | [M - OH]⁺ | Very High (Often Base Peak) |
| 107 | [M - COOH]⁺ | Moderate |
| 92 | [M - COOH - CH₃]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Moderate |
References for MS data:
Experimental Protocols
Synthesis: Oxidation of p-Anisaldehyde
This protocol describes the synthesis of this compound via the oxidation of p-anisaldehyde using potassium permanganate.
Materials:
-
p-Anisaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (if needed)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium hydroxide (e.g., 2 g in 50 mL of water).
-
Add p-anisaldehyde (e.g., 5.0 g, ~0.037 mol) to the NaOH solution and heat the mixture gently to about 60-70 °C with stirring.
-
In a separate beaker, prepare a solution of potassium permanganate (e.g., 6.0 g, ~0.038 mol) in warm water (e.g., 100 mL).
-
Slowly add the KMnO₄ solution to the reaction mixture over a period of 30-45 minutes. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, heat the mixture to reflux for approximately 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. If any purple color from unreacted KMnO₄ remains, add a small amount of sodium bisulfite or ethanol until the color disappears.
-
Filter the mixture by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to recover any adsorbed product.
-
Combine the filtrate and washings. Cool the clear filtrate in an ice bath.
-
Slowly acidify the cold filtrate with concentrated hydrochloric acid with constant stirring until the pH is approximately 2-3. A white precipitate of this compound will form.
-
Collect the crude product by vacuum filtration and wash the crystals with a small amount of ice-cold water.
-
The crude product can then be purified by recrystallization.
Purification: Recrystallization from an Ethanol/Water Mixture
This protocol details the purification of crude this compound using a mixed-solvent system of ethanol and water.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol (the "good" solvent) to the flask, just enough to wet the solid.
-
Gently heat the mixture on a hot plate while swirling. Continue to add ethanol in small portions until the solid just dissolves at the boiling point of the solvent. Avoid adding an excess of ethanol.
-
To the hot solution, add hot water (the "bad" solvent) dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.
-
If persistent cloudiness occurs, add a few drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 15-20 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. Further drying can be achieved in a desiccator or a low-temperature oven.
-
Determine the melting point of the purified product to assess its purity. The melting point should be sharp and within the literature range (182-185 °C).
Biological Activity and Signaling Pathways
This compound and its derivatives exhibit a range of biological activities, including anti-inflammatory and antioxidant effects. These properties are often attributed to their ability to modulate key cellular signaling pathways.
Anti-Inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways
Chronic inflammation is often mediated by the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including p38, JNK, and ERK). Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), these pathways trigger the production of inflammatory mediators such as TNF-α, IL-6, and COX-2. Phenolic acids, a class of compounds to which this compound belongs, are known to interfere with these pathways. They can inhibit the phosphorylation and degradation of IκBα, which prevents the translocation of the NF-κB p65 subunit to the nucleus. Additionally, they can suppress the phosphorylation of key MAPK proteins, thereby downregulating the inflammatory response.
Antioxidant Mechanism: Activation of the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes. This leads to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect the cell from oxidative damage. Stilbenes and other phenolic compounds with methoxy substitutions have been shown to be activators of this protective pathway.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable precursor in organic synthesis.
-
Pharmaceutical Intermediate: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs), including the nootropic drug aniracetam and the analgesic paracetamol. Its derivatives are also explored for antihypertensive and neuroprotective activities.
-
Cosmetics and Food Industry: Due to its antiseptic and antifungal properties, it is used as a preservative in cosmetic formulations, often as an alternative to parabens. Its mild, sweet aroma also allows for its use as a flavoring and fragrance agent.
-
Material Science: The carboxylic acid group can undergo polycondensation reactions, making this compound a useful monomer in the production of high-performance polymers and resins with enhanced chemical resistance and durability.
-
Biochemical Research: It is used in studies of electron transfer processes, such as the oxidation and reduction of cytochrome c, by incorporating it into self-assembled monolayers on electrodes.
Safety and Handling
This compound is generally considered to have low toxicity. However, it can cause skin and eye irritation upon direct contact.
-
Handling: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is stable under normal conditions but should be kept away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound (CAS 100-09-4) is a compound of significant industrial and academic importance. Its well-defined physicochemical properties, versatile reactivity, and interesting biological profile make it a crucial tool for chemists and pharmacologists. This guide has provided a detailed technical overview, from its fundamental properties and spectral signatures to practical experimental procedures and its role in modulating key cellular signaling pathways. A thorough understanding of this multifaceted molecule is essential for leveraging its full potential in drug development, material science, and synthetic chemistry.
References
4-Methoxybenzoic acid melting point and boiling point data
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxybenzoic Acid
This technical guide provides a comprehensive overview of the melting and boiling points of this compound, also known as p-anisic acid. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of a common synthesis pathway.
Data Presentation: Physicochemical Properties
This compound is a white crystalline powder at room temperature. Its key physical properties, including melting and boiling points, are crucial for its application in various scientific and industrial processes. The data compiled from multiple sources is presented below.
| Property | Value | Source(s) |
| Melting Point | 182-185 °C | [1][2][3] |
| 181-191 °C | ||
| 184 °C | ||
| 456.15 - 457.8 K (183 - 184.65 °C) | ||
| Boiling Point | 275 °C | |
| 275.5 °C | ||
| 275-277 °C |
Experimental Protocols
The determination of melting and boiling points is fundamental for the characterization and purity assessment of a chemical compound. The following sections describe standard laboratory procedures for obtaining these values.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically cause a depression and broadening of the melting point range. A common method for determining the melting point involves a melting point apparatus, such as a Mel-Temp, or an oil bath.
Protocol using a Capillary Tube Method:
-
Sample Preparation: A small amount of the solid this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-5 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer suspended in an oil bath. The sample should be aligned with the thermometer bulb.
-
Heating and Observation: The sample is heated at a steady rate, typically starting with a rapid ramp-up to about 20°C below the expected melting point, followed by a slower increase of 1-2°C per minute.
-
Data Recording: Two temperatures are recorded to define the melting point range: the temperature at which the first drop of liquid appears, and the temperature at which the last crystal melts. For pure this compound, this range is expected to be narrow.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The normal boiling point is measured at an atmospheric pressure of 760 mm Hg.
Protocol for Small-Scale Boiling Point Determination:
-
Sample Preparation: Approximately 2-3 mL of the liquid (if this compound were in a liquid state or dissolved in a high-boiling solvent for purification purposes) is placed in a small, dry test tube along with a couple of boiling chips to ensure smooth boiling.
-
Apparatus Setup: The test tube is clamped and partially submerged in a heating bath (e.g., a water or oil bath). A thermometer is positioned so that its bulb is just above the surface of the liquid.
-
Heating and Observation: The heating bath is gradually heated. As the liquid boils, its vapor will heat the thermometer bulb.
-
Data Recording: The temperature is recorded when it stabilizes, indicating that the space above the liquid is saturated with vapor at the boiling point. This stable temperature is the boiling point of the substance.
Visualization of Synthesis Pathway
A prevalent industrial method for synthesizing this compound is the catalytic oxidation of p-methoxytoluene. This process is efficient and allows for high-purity production. The logical workflow for this synthesis is depicted below.
Caption: Synthesis of this compound via Catalytic Oxidation.
References
Spectroscopic Analysis of 4-Methoxybenzoic Acid: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4-methoxybenzoic acid, a key intermediate in the synthesis of various organic compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide detailed information about its molecular structure.
¹H NMR Data
The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 12.7 | Singlet | -COOH |
| 7.93 | Doublet | Ar-H (ortho to -COOH) |
| 7.03 | Doublet | Ar-H (ortho to -OCH₃) |
| 3.84 | Singlet | -OCH₃ |
| Data sourced from DMSO-d₆ solvent.[2] |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| 167.40 | -COOH |
| 163.2 | Ar-C (-OCH₃) |
| 131.7 | Ar-C (ortho to -COOH) |
| 123.7 | Ar-C (-COOH) |
| 113.8 | Ar-C (ortho to -OCH₃) |
| 55.4 | -OCH₃ |
| Data sourced from DMSO-d₆ solvent.[3][4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
| Frequency (cm⁻¹) | Intensity | Functional Group |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 3005 | Medium | C-H stretch (Aromatic) |
| 2965, 2840 | Medium | C-H stretch (Aliphatic) |
| 1680 | Strong | C=O stretch (Carboxylic acid) |
| 1605, 1577, 1512 | Strong | C=C stretch (Aromatic) |
| 1255 | Strong | C-O stretch (Aryl ether) |
| 1175 | Strong | C-O stretch (Carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound shows the molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 152 | 100 | [M]⁺ (Molecular Ion) |
| 135 | 92 | [M - OH]⁺ |
| 107 | 11 | [M - COOH]⁺ |
| 92 | 12 | [M - COOH - CH₃]⁺ |
| 77 | 17 | [C₆H₅]⁺ |
| Data obtained via Electron Ionization (EI). |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing can be applied.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field needs to be very stable and homogeneous.
-
Data Acquisition: Acquire the ¹H NMR spectrum, typically requiring a few minutes. For the ¹³C NMR spectrum, a longer acquisition time (20-60 minutes) is generally needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections are then applied.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples like this compound, a small amount of the finely ground powder can be mixed with KBr powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil. For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid is pressed against the crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the pure KBr pellet/Nujol.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum. The instrument measures the frequencies of IR light absorbed by the sample.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to give the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified.
Mass Spectrometry Protocol
-
Sample Introduction: The sample can be introduced into the mass spectrometer in various ways. For a volatile solid, it can be heated in a vacuum to generate a gaseous sample. Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The gaseous molecules are then ionized. A common method is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a magnetic sector or a quadrupole analyzer.
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of 4-Methoxybenzoic Acid
Introduction
4-Methoxybenzoic acid, also known as p-anisic acid, is a valuable organic compound with applications ranging from pharmaceuticals and cosmetics to the food industry, where it serves as a flavoring agent and preservative.[1][2] While synthetic routes to this compound are well-established, there is a growing demand for compounds derived from natural and renewable sources. This technical guide provides an in-depth exploration of the natural occurrences of this compound and its precursors, alongside detailed methodologies for its isolation and purification, tailored for researchers, scientists, and professionals in drug development.
Natural Sources of this compound and its Precursors
This compound occurs as a plant metabolite in various species.[3][4] However, its direct isolation from plant matrices is often not commercially viable due to low concentrations.[5] A more practical approach involves the isolation of its direct precursor, anethole, which is abundant in the essential oils of several aromatic plants. Anethole can be efficiently converted to this compound through oxidation.
The primary botanical sources rich in anethole include:
-
Anise (Pimpinella anisum): The essential oil from anise seeds is a significant source of trans-anethole.
-
Star Anise (Illicium verum): The fruits of star anise yield an essential oil with a very high concentration of trans-anethole.
-
Fennel (Foeniculum vulgare): Fennel seeds and aerial parts also contain a notable amount of anethole in their essential oil.
-
Vanilla (Vanilla planifolia): While vanillin is the principal component, this compound (anisic acid) is also present in cured vanilla beans.
Data Presentation: Anethole Content in Essential Oils
The following table summarizes the quantitative data for anethole content in the essential oils of key botanical sources.
| Botanical Source | Plant Part | Anethole Concentration (%) | References |
| Anise (Pimpinella anisum) | Seeds | 80 - 96.8 | |
| Star Anise (Illicium verum) | Fruit | 84 - 90 | |
| Fennel (Foeniculum vulgare) | Seeds/Fruit | 30 - 89.7 | |
| Fennel (Foeniculum vulgare) | Aerial Parts | 31 - 55.7 |
Biosynthesis of Benzoic Acids in Plants
The biosynthesis of benzoic acid and its derivatives in plants originates from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The core pathway involves the shortening of the C3 side chain of cinnamic acid by two carbon units, which can occur through a β-oxidative pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. US7728168B2 - Process to manufacture this compound from herbal anethole and the use of this compound in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Biological Activities of 4-Methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzoic acid, also known as p-anisic acid, and its derivatives represent a class of organic compounds with a wide spectrum of biological activities. The presence of the methoxy group at the para position of the benzoic acid scaffold imparts unique physicochemical properties that contribute to their diverse pharmacological effects. These compounds have garnered significant interest in the fields of medicinal chemistry and drug discovery due to their demonstrated antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Antimicrobial Activity
Derivatives of this compound have shown notable activity against a range of microbial pathogens, including both bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymatic pathways.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Below is a summary of reported MIC values for various derivatives against different microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| N-(4-methoxybenzyl)undec-10-enamide | Staphylococcus aureus | 125 | [1] |
| N-(4-methoxybenzyl)undec-10-enamide | Escherichia coli | 250 | [1] |
| (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Staphylococcus aureus | 62.5 | |
| (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Escherichia coli | 125 | |
| 4-(4-Methoxybenzylideneamino)benzoic acid derivatives | Candida albicans | 6.25 - 100 | [2] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Staphylococcus aureus ATCC 6538 | 125 | [3] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4 | Bacillus subtilis ATCC 6683 | 125 | [3] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound. A two-fold serial dilution of the compound is then performed in the microtiter plate wells containing the broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate, including a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Several this compound derivatives have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with the results expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-Methoxyhonokiol | RAW 264.7 | - | |
| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol | RAW 264.7 | - | |
| 3',4'-dihydroxyflavone | RAW 264.7 | 9.61 ± 1.36 | |
| Luteolin | RAW 264.7 | 16.90 ± 0.74 |
Experimental Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Cells
This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound derivative)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells with LPS).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Anti-inflammatory Signaling Pathway
Antioxidant Activity
The antioxidant properties of this compound derivatives are attributed to their ability to scavenge free radicals and chelate metal ions. The methoxy and hydroxyl substituents on the aromatic ring play a crucial role in their radical scavenging capacity.
Quantitative Antioxidant Data
The antioxidant activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.
| Compound | IC50 (µg/mL) | Reference |
| 4-Hydrazinobenzoic acid derivative 3 | ~20 (72% inhibition) | |
| 4-Hydrazinobenzoic acid derivatives 5-9 | ~20 (70-72% inhibition) | |
| o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid | Varied |
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (this compound derivative)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microtiter plates or cuvettes
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare various concentrations of the test compound and the positive control in the same solvent.
-
Reaction Mixture: In each well or cuvette, mix a specific volume of the sample solution with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical.
Anticancer Activity
Certain derivatives of this compound have exhibited significant cytotoxic effects against various cancer cell lines. Their anticancer mechanisms can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. A notable example is 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a curcumin analogue that targets the Akt/NF-κB signaling pathway in prostate cancer cells.
Quantitative Anticancer Data
The cytotoxic activity of these compounds is typically assessed using the MTT assay, which measures cell viability. The results are expressed as IC50 values.
| Compound | Cell Line | IC50 (µM) | Reference |
| Tetrazole based isoxazolines 4h, 4i | A549 (Lung) | 1.51, 1.49 | |
| Tetrazole based isoxazolines 4h, 4i | MDA-MB-231 (Breast) | 2.83, - | |
| Caffeic acid derivative 5 | AsPC1 (Pancreatic) | 42.47 | |
| Caffeic acid derivative 5 | BxPC3 (Pancreatic) | 46.58 | |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast) | 3.71 | |
| Sideritoflavone | MCF-7 (Breast) | 4.9 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is then calculated.
Anticancer Signaling Pathway: Akt/NF-κB Inhibition
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various standard organic chemistry reactions, such as esterification and amidation, starting from this compound.
General Experimental Workflow for Synthesis
Conclusion
This compound and its derivatives constitute a promising class of compounds with a broad range of biological activities that are of significant interest for drug discovery and development. Their antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, coupled with their synthetic tractability, make them attractive scaffolds for the design of novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in this area, providing a solid foundation for further investigation and development of these versatile molecules. Further structure-activity relationship studies will be instrumental in optimizing the potency and selectivity of these derivatives for specific therapeutic targets.
References
- 1. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the History and Discovery of p-Anisic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Anisic acid, systematically known as 4-methoxybenzoic acid, is an aromatic carboxylic acid that has garnered significant interest in various scientific fields, including pharmaceuticals, cosmetics, and organic synthesis.[1][2] Its natural occurrence, intriguing history of discovery, and versatile chemical properties make it a valuable compound for researchers and developers. This technical guide provides a comprehensive overview of the history, discovery, physicochemical properties, synthesis, and its role in drug development, with a focus on detailed experimental protocols and the underlying signaling pathways.
History and Discovery
p-Anisic acid, also referred to as draconic acid, was first isolated and synthesized in 1841 by the French chemist Auguste Cahours.[1] He discovered this white crystalline substance, which he named "anisic acid," through the oxidation of anethole, the primary constituent of anise oil.[1] Cahours's pioneering work involved treating anethole, which he had purified from anise oil by recrystallization, with diluted nitric acid. This process led to the formation of p-anisaldehyde as an intermediate, which was subsequently oxidized to p-Anisic acid.[1] This foundational discovery laid the groundwork for future research into the properties and applications of this versatile organic compound.
Naturally, p-Anisic acid is found in anise, a flowering plant from the Apiaceae family, and has also been detected in other natural sources such as fennel and star anise. Its presence in these plants contributes to their characteristic aromas and biological activities.
Physicochemical and Spectroscopic Properties
p-Anisic acid is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₈O₃ |
| Molar Mass | 152.15 g/mol |
| Melting Point | 182-185 °C |
| Boiling Point | 275-280 °C |
| Density | 1.385 g/cm³ |
| Solubility in water | Insoluble in cold water, slightly soluble in hot water |
| Solubility in organic solvents | Highly soluble in alcohols, ether, and ethyl acetate |
| Acidity (pKa) | 4.47 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of p-Anisic acid typically shows signals for the methoxy group protons, the aromatic protons, and the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum provides characteristic signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-O stretches of the ether and carboxylic acid groups.
-
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to the molar mass of p-Anisic acid, along with characteristic fragmentation patterns.
Experimental Protocols
This section provides detailed methodologies for key experiments related to p-Anisic acid, from its historical synthesis to modern preparative and analytical techniques.
Historical Synthesis: Oxidation of Anethole (Cahours, 1841)
While the precise, step-by-step details of Cahours' original 1841 experiment are not extensively documented in modern literature, the general procedure involved the following key steps:
-
Isolation of Anethole: Anethole was first isolated from anise oil, likely through a process of fractional distillation and subsequent recrystallization to achieve a purified starting material.
-
Oxidation: The purified anethole was then subjected to oxidation using diluted nitric acid. This reaction proceeds in two main stages: the initial oxidation of the propenyl group of anethole to form p-anisaldehyde, followed by the further oxidation of the aldehyde group to a carboxylic acid, yielding p-Anisic acid.
-
Purification: The resulting crude p-Anisic acid was then purified, most likely through recrystallization from a suitable solvent like hot water or ethanol, to obtain the final white crystalline product.
Modern Synthesis: Oxidation of p-Anisaldehyde
A common and efficient modern method for the synthesis of p-Anisic acid involves the oxidation of p-anisaldehyde.
Materials:
-
p-Anisaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (optional)
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve a specific amount of p-anisaldehyde in a suitable solvent, such as aqueous acetone.
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the p-anisaldehyde solution while stirring vigorously. The reaction is exothermic and the temperature should be monitored and controlled.
-
After the addition is complete, continue stirring the mixture until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Filter the reaction mixture to remove the manganese dioxide. If the filtrate is still colored, a small amount of sodium bisulfite can be added to reduce any remaining manganese dioxide.
-
Acidify the clear filtrate with hydrochloric acid until the pH is acidic. p-Anisic acid will precipitate out as a white solid.
-
Collect the precipitated p-Anisic acid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude p-Anisic acid from a suitable solvent, such as ethanol or hot water, to obtain the purified product.
-
Dry the purified crystals and determine the melting point and yield.
Role in Drug Development and Signaling Pathways
p-Anisic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals due to its favorable chemical structure. Its derivatives have shown a wide range of biological activities, including anti-inflammatory, antioxidant, and tyrosinase inhibitory effects.
Precursor for Active Pharmaceutical Ingredients (APIs)
p-Anisic acid is a key starting material for the synthesis of several important drugs:
-
Aniracetam: A nootropic drug used to improve cognitive function. The synthesis involves the reaction of p-anisoyl chloride (derived from p-Anisic acid) with 2-pyrrolidinone.
-
Amiodarone: An antiarrhythmic agent. The synthesis of amiodarone involves intermediates derived from p-Anisic acid.
The general workflow for the synthesis of Aniracetam from p-Anisic acid is depicted below.
Caption: Synthesis of Aniracetam from p-Anisic Acid.
Signaling Pathway: Tyrosinase Inhibition
p-Anisic acid has been identified as a non-competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. By inhibiting tyrosinase, p-Anisic acid can reduce the production of melanin, making it a compound of interest for treating hyperpigmentation disorders and for use in skin-lightening cosmetic products. The inhibitory action likely involves the binding of p-Anisic acid to the enzyme at a site other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
The signaling pathway of tyrosinase inhibition by p-Anisic acid can be visualized as follows:
Caption: p-Anisic Acid inhibits Tyrosinase in Melanocytes.
Conclusion
From its historical discovery in the 19th century to its modern applications in drug development and cosmetics, p-Anisic acid has proven to be a compound of enduring scientific interest. Its well-characterized physicochemical properties and versatile reactivity make it a valuable building block in organic synthesis. Further research into its biological activities and the elucidation of its mechanisms of action in various signaling pathways will likely unveil new therapeutic and commercial applications for this remarkable molecule and its derivatives. This guide serves as a foundational resource for professionals seeking to understand and utilize p-Anisic acid in their research and development endeavors.
References
Methodological & Application
Application Notes and Protocols: 4-Methoxybenzoic Acid as a Substrate for Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-methoxybenzoic acid as a substrate for studying the kinetics of several important enzyme classes: Cytochrome P450 monooxygenases, laccases, and horseradish peroxidase. This document includes detailed experimental protocols, kinetic data, and visual representations of the relevant metabolic pathways.
Introduction
This compound, a simple aromatic carboxylic acid, serves as an excellent model substrate for investigating the catalytic mechanisms and kinetics of various oxidative enzymes. Its O-demethylation to 4-hydroxybenzoic acid is a common metabolic reaction and a key step in the breakdown of xenobiotics and lignin. This process is catalyzed by enzymes such as Cytochrome P450s (CYPs), laccases, and peroxidases. Understanding the kinetics of these reactions is crucial for applications in drug metabolism studies, bioremediation, and industrial biocatalysis.
The primary enzymatic reaction discussed in these notes is the O-demethylation of this compound:
This compound → 4-Hydroxybenzoic acid + Formaldehyde
This reaction can be monitored by quantifying the disappearance of the substrate or the appearance of the product, 4-hydroxybenzoic acid, using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Enzyme Systems Utilizing this compound
Cytochrome P450 Monooxygenases
Cytochrome P450 enzymes are a vast superfamily of heme-containing proteins that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including drugs and pollutants.[1] The reaction catalyzed by CYPs typically involves the insertion of one atom of molecular oxygen into a substrate, a process known as monooxygenation.[1] The bacterial enzyme CYP199A4 from Rhodopseudomonas palustris has been shown to efficiently catalyze the O-demethylation of this compound.[2]
Laccases
Laccases are multi-copper containing oxidoreductases that are widely found in fungi, plants, and bacteria.[3] They are involved in the degradation of lignin, a complex aromatic polymer in plant cell walls.[4] Laccases catalyze the oxidation of a broad range of phenolic and non-phenolic compounds, making them valuable for various biotechnological applications. Fungi, particularly white-rot fungi like Trametes versicolor, are prominent producers of laccases.
Horseradish Peroxidase (HRP)
Horseradish peroxidase is a well-characterized enzyme that catalyzes the oxidation of a wide variety of substrates in the presence of hydrogen peroxide (H₂O₂). It is extensively used in biochemical assays and diagnostics due to its high catalytic activity and stability. While its primary role is not O-demethylation, HRP can oxidize phenolic compounds and may be involved in the co-oxidation of this compound in the presence of suitable electron donors.
Quantitative Kinetic Data
The following table summarizes the available kinetic parameters for the enzymatic transformation of this compound. Direct kinetic data for this compound with some enzymes is limited in the literature; therefore, data for structurally related substrates or different enzyme isoforms are included for comparative purposes.
| Enzyme | Substrate | K_m_ (μM) | V_max_ (nmol/min/mg or U/mg) | Source Organism | Notes |
| Cytochrome P450 | |||||
| CYP199A4 | This compound | ~2-10 | ~100-500 nmol/min/nmol CYP | Rhodopseudomonas palustris | K_m_ and V_max_ can vary with experimental conditions and protein preparations. |
| Laccase | |||||
| Laccase | ABTS | 73 | 780 U/mL | Trametes versicolor IBL-04 | Data for a common laccase substrate, ABTS, is provided for reference as direct kinetic data for this compound is not readily available. |
| Laccase | Guaiacol | 310 | 1.2 U/mL | Trametes versicolor | Data for another common phenolic substrate. |
| Horseradish Peroxidase | |||||
| HRP | Phenol | 9450 | 0.196 mM/min | Armoracia rusticana | Kinetic parameters for the HRP-catalyzed nitration of phenol are provided as a reference for a phenolic substrate. |
Note: The kinetic parameters can be significantly influenced by factors such as pH, temperature, buffer composition, and the presence of co-substrates or inhibitors. The data presented here should be considered as a reference, and it is recommended to determine these parameters under specific experimental conditions.
Signaling and Metabolic Pathways
The enzymatic processing of this compound is part of broader metabolic networks. Understanding these pathways provides context for the significance of the kinetic data.
Xenobiotic Metabolism by Cytochrome P450
The O-demethylation of this compound by CYPs is a classic example of a Phase I reaction in xenobiotic metabolism. This initial modification introduces a polar hydroxyl group, which facilitates subsequent Phase II conjugation reactions (e.g., glucuronidation or sulfation), ultimately leading to increased water solubility and excretion of the compound from the organism.
Figure 1: Xenobiotic metabolism of this compound.
Lignin Degradation by Laccase
In the environment, laccases play a crucial role in the breakdown of lignin, a complex polymer rich in aromatic structures. This compound can be considered a simple model for the methoxylated aromatic units found in lignin. Laccases initiate the degradation process by oxidizing phenolic compounds, leading to the cleavage of ether and carbon-carbon bonds within the lignin polymer and the release of smaller aromatic molecules.
Figure 2: Role of laccase in lignin degradation.
Experimental Protocols
The following protocols provide detailed methodologies for conducting enzyme kinetic assays using this compound as a substrate.
General Experimental Workflow
The general workflow for determining the kinetic parameters of an enzyme with this compound involves incubating the enzyme with varying concentrations of the substrate and measuring the initial reaction rates.
Figure 3: General workflow for enzyme kinetic analysis.
Protocol 1: Cytochrome P450 (CYP199A4) O-Demethylase Assay
This protocol is adapted for a bacterial CYP system and can be modified for other CYPs.
Materials:
-
Purified CYP199A4 enzyme
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or a chemical reductase system.
-
Quenching solution (e.g., 2 M HCl or acetonitrile)
-
Internal standard for HPLC/GC-MS analysis (e.g., 4-ethoxybenzoic acid)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 mM Potassium phosphate buffer (pH 7.4)
-
Desired concentration of CYP199A4 (e.g., 1-5 µM)
-
NADPH regenerating system
-
Varying concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100, 200 µM).
-
-
Initiate Reaction: Pre-warm the reaction mixture to the desired temperature (e.g., 30°C). Initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding an equal volume of quenching solution.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
Analysis: Analyze the formation of 4-hydroxybenzoic acid using HPLC or GC-MS (see Protocols 5.4 and 5.5).
Protocol 2: Laccase Activity Assay
This protocol is suitable for laccases from sources like Trametes versicolor.
Materials:
-
Purified or partially purified laccase
-
This compound stock solution
-
Sodium acetate buffer (100 mM, pH 4.5-5.5)
-
Quenching solution (e.g., 2 M HCl or acetonitrile)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine:
-
100 mM Sodium acetate buffer
-
A fixed amount of laccase enzyme
-
Varying concentrations of this compound.
-
-
Initiate and Incubate: Initiate the reaction by adding the enzyme and incubate at a controlled temperature (e.g., 25-40°C) with shaking.
-
Sampling and Quenching: At defined time points, withdraw aliquots of the reaction mixture and immediately quench the reaction.
-
Analysis: Analyze the samples for the depletion of this compound or the formation of 4-hydroxybenzoic acid.
Protocol 3: Horseradish Peroxidase Assay
Materials:
-
Horseradish peroxidase (HRP)
-
This compound stock solution
-
Phosphate buffer (e.g., 100 mM, pH 6.0-7.0)
-
Hydrogen peroxide (H₂O₂) solution (freshly prepared)
-
Quenching solution
Procedure:
-
Reaction Setup: In a cuvette or microplate well, mix:
-
Phosphate buffer
-
HRP
-
This compound
-
-
Initiate Reaction: Start the reaction by adding a small volume of H₂O₂.
-
Monitoring: Monitor the reaction continuously using a spectrophotometer if a chromogenic co-substrate is used, or by taking time points for HPLC/GC-MS analysis.
-
Quenching and Analysis: Stop the reaction at various time points and analyze the product formation.
Protocol 4: HPLC Analysis of 4-Hydroxybenzoic Acid
This protocol provides a general method for the separation and quantification of this compound and 4-hydroxybenzoic acid.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid or formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Create a standard curve using known concentrations of 4-hydroxybenzoic acid.
Protocol 5: GC-MS Analysis of 4-Hydroxybenzoic Acid
GC-MS analysis of 4-hydroxybenzoic acid typically requires derivatization to increase its volatility.
Derivatization (Silylation):
-
Evaporate the solvent from the sample extract under a stream of nitrogen.
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.
-
Heat the mixture at 60-80°C for 30-60 minutes.
GC-MS Parameters:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.
-
Identification: The trimethylsilyl (TMS) derivative of 4-hydroxybenzoic acid will have a characteristic mass spectrum that can be compared to a library or a standard.
Conclusion
This compound is a versatile and valuable substrate for studying the kinetics of several classes of oxidative enzymes. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust enzyme kinetic experiments. The insights gained from such studies are critical for advancing our understanding of drug metabolism, bioremediation processes, and the development of novel biocatalysts. Careful optimization of the experimental conditions is essential for obtaining accurate and reproducible kinetic data.
References
- 1. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laccase-catalyzed lignin depolymerization in deep eutectic solvents: challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methoxybenzoic acid. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be simple, selective, and accurate for the determination of this compound in various sample matrices. This document provides a comprehensive experimental protocol, method validation details, and system suitability parameters to ensure reliable and reproducible results.
Introduction
This compound, also known as p-anisic acid, is a carboxylic acid commonly found as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, cosmetics, and flavorings.[1][2][3] Its presence and purity are critical quality attributes in various stages of drug development and manufacturing. Consequently, a reliable analytical method for its quantification is essential for quality control and research purposes.[4] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for the quantification of this compound.[4] This application note presents a detailed, validated HPLC method for the accurate quantification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing a successful HPLC method. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | |
| Molecular Weight | 152.15 g/mol | |
| pKa | 4.47 at 25 °C | |
| UV Maximum | ~255 nm | |
| Solubility | Soluble in methanol, ethanol, and acetonitrile. |
The pKa value indicates that the ionization of the carboxylic acid group can be suppressed by maintaining the mobile phase pH below 4.47, which is crucial for achieving good peak shape and retention in reversed-phase chromatography. The UV maximum at approximately 255 nm provides a suitable wavelength for detection with a UV detector.
Experimental Protocol
This section provides a detailed protocol for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals and Reagents:
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Chromatographic Conditions
The following optimized chromatographic conditions are recommended for the quantification of this compound.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 255 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For a solid sample, an accurately weighed portion should be dissolved in methanol, sonicated if necessary, and then diluted with the mobile phase to a concentration within the calibration range. Liquid samples may be directly diluted with the mobile phase. All samples should be filtered through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. | The method is specific. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.8% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | - | 0.2 µg/mL |
| Limit of Quantification (LOQ) | - | 0.7 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | The method is robust. |
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be monitored.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Visualizations
HPLC Method Development Workflow
The following diagram illustrates the logical workflow for the development of the HPLC method described in this application note.
Caption: Logical workflow for HPLC method development.
Sample Analysis Workflow
The following diagram outlines the workflow for analyzing a sample using the developed HPLC method.
Caption: Workflow for sample analysis.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantification of this compound. The method is simple, accurate, precise, and specific, making it suitable for routine quality control analysis in research and industrial settings. The detailed protocol and validation data presented herein should enable researchers, scientists, and drug development professionals to readily implement this method in their laboratories.
References
Application Notes and Protocols for the Synthesis of Esters from 4-Methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prevalent methods for the synthesis of esters from 4-methoxybenzoic acid. The selection of an appropriate esterification method is critical in research and drug development, as it can influence reaction yield, purity, and compatibility with other functional groups. This document details several widely used protocols, including Fischer Esterification, Steglich Esterification, the Mitsunobu Reaction, and the acid chloride method, providing detailed procedures and comparative data to facilitate experimental design.
Introduction to Esterification Methods
The esterification of this compound involves the reaction of its carboxylic acid group with an alcohol to form an ester linkage. This transformation is fundamental in organic synthesis, enabling the modification of compound polarity, reactivity, and biological activity. The primary methods for this conversion each offer distinct advantages and are suited for different experimental constraints.
-
Fischer-Speier Esterification : This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To achieve high yields, the equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing water as it is formed.[1][2] Common catalysts include sulfuric acid and p-toluenesulfonic acid.[1]
-
Steglich Esterification : This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[3] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and proceeds under mild, neutral conditions, making it suitable for acid-sensitive substrates. It is particularly effective for coupling with sterically hindered alcohols.
-
Mitsunobu Reaction : This redox-condensation reaction allows for the esterification of an alcohol with a carboxylic acid under mild and neutral conditions. It typically employs a phosphine, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center.
-
Acid Chloride Method : This two-step process involves the initial conversion of the carboxylic acid to a more reactive acid chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-methoxybenzoyl chloride is then reacted with an alcohol to form the ester. This method is often high-yielding and suitable for less reactive alcohols.
Data Presentation
The following table summarizes quantitative data for the different esterification methods, providing a basis for comparison. Please note that yields and reaction conditions can vary based on the specific alcohol and scale of the reaction.
| Reaction Type | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fischer Esterification | Methanol | H₂SO₄ | Methanol | 65 | 1-4 | ~90 | |
| Fischer Esterification | Ethanol | H₂SO₄ | Ethanol | Reflux | 2 | ~95 | |
| Fischer Esterification (Microwave) | Ethanol | H₂SO₄ | Ethanol | 130 | 0.25 | High | |
| Steglich Esterification | tert-Butanol | DCC, DMAP | Dichloromethane | Room Temp. | 3 | 83 | |
| Mitsunobu Reaction | Phenol | PPh₃, DIAD | THF | Room Temp. | 6-8 | Good to Excellent | |
| Acid Chloride Method | General Alcohol | Thionyl Chloride, then Alcohol/Pyridine | Dichloromethane | Room Temp. | 1-2 | High |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Methanol
This protocol describes the synthesis of methyl 4-methoxybenzoate using a classic Fischer esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 0.02 moles) in an excess of methanol (e.g., 20 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 30 minutes to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Pour the residue into a separatory funnel containing water (e.g., 50 mL) and diethyl ether (e.g., 40 mL).
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-methoxybenzoate.
-
The product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Steglich Esterification of this compound with a Generic Alcohol
This protocol provides a general procedure for the mild esterification of this compound using DCC and DMAP.
Materials:
-
This compound
-
Alcohol (e.g., isopropanol, tert-butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in dichloromethane dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 5 minutes and then allow it to warm to room temperature, stirring for an additional 3 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 0.5 N HCl and then with saturated NaHCO₃ solution.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or distillation as needed.
Protocol 3: Mitsunobu Esterification of this compound with a Generic Alcohol
This protocol details the esterification of this compound via the Mitsunobu reaction.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate or Dichloromethane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Round-bottom flask
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1 equivalent), this compound (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6 to 8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for ester synthesis.
Caption: Comparison of esterification methods.
References
Application Notes and Protocols for Crystal Growth of 4-Methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the successful crystal growth of 4-Methoxybenzoic acid, a compound of interest in the pharmaceutical and material science fields. The following sections outline various techniques, from common solution-based methods to melt growth, offering a comprehensive guide for obtaining high-quality single crystals suitable for a range of analytical and research purposes.
Physicochemical Properties and Solubility Data
A thorough understanding of the solubility of this compound is paramount for designing effective crystal growth experiments from solution. The following table summarizes its solubility in a variety of organic solvents at different temperatures. This data is essential for selecting appropriate solvents and determining optimal concentration ranges for crystallization.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (K) | Molar Fraction Solubility (x₁) |
| Alcohols | ||
| 1-Butanol | 283.15 | 0.0458 |
| 298.15 | 0.0832 | |
| 313.15 | 0.1451 | |
| 328.15 | 0.2415 | |
| Isobutanol | 283.15 | 0.0391 |
| 298.15 | 0.0701 | |
| 313.15 | 0.1208 | |
| 328.15 | 0.1983 | |
| 2-Butanol | 283.15 | 0.0526 |
| 298.15 | 0.0963 | |
| 313.15 | 0.1658 | |
| 328.15 | 0.2709 | |
| 1-Pentanol | 283.15 | 0.0415 |
| 298.15 | 0.0763 | |
| 313.15 | 0.1331 | |
| 328.15 | 0.2201 | |
| Ethylene Glycol | 283.15 | 0.0079 |
| 298.15 | 0.0135 | |
| 313.15 | 0.0224 | |
| 328.15 | 0.0361 | |
| Esters | ||
| Ethyl Formate | 283.15 | 0.0931 |
| 298.15 | 0.1502 | |
| 313.15 | 0.2351 | |
| 328.15 | 0.3548 | |
| Isopropyl Acetate | 283.15 | 0.0683 |
| 298.15 | 0.1132 | |
| 313.15 | 0.1811 | |
| 328.15 | 0.2785 | |
| n-Butyl Acetate | 283.15 | 0.0553 |
| 298.15 | 0.0928 | |
| 313.15 | 0.1501 | |
| 328.15 | 0.2338 | |
| Ketones | ||
| Acetone | 283.15 | 0.1783 |
| 298.15 | 0.2641 | |
| 313.15 | 0.3812 | |
| 328.15 | 0.5298 | |
| 2-Butanone | 283.15 | 0.1531 |
| 298.15 | 0.2312 | |
| 313.15 | 0.3375 | |
| 328.15 | 0.4789 | |
| Cyclohexanone | 283.15 | 0.1411 |
| 298.15 | 0.2158 | |
| 313.15 | 0.3182 | |
| 328.15 | 0.4567 | |
| Other Solvents | ||
| Toluene | 283.15 | 0.0211 |
| 298.15 | 0.0373 | |
| 313.15 | 0.0631 | |
| 328.15 | 0.1032 | |
| Tetrahydrofuran | 283.15 | 0.2015 |
| 298.15 | 0.2952 | |
| 313.15 | 0.4191 | |
| 328.15 | 0.5753 |
Data sourced from a comprehensive study on the solubility of this compound.[1][2][3]
Crystal Growth Techniques: Protocols and Workflows
Several techniques can be employed for the crystal growth of this compound. The choice of method will depend on the desired crystal size, quality, and the available equipment.
Slow Evaporation Solution Growth
This is a widely used and effective method for growing high-quality single crystals of many organic compounds.[4] The principle relies on the slow removal of a solvent from a saturated solution, leading to a gradual increase in solute concentration and subsequent crystallization.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which this compound has moderate solubility at room temperature (refer to Table 1). Solvents like ethanol, acetone, or ethyl acetate are good starting points.[5]
-
Preparation of a Saturated Solution: Prepare a saturated solution of this compound in the selected solvent at a slightly elevated temperature (e.g., 30-40 °C) to ensure complete dissolution.
-
Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean crystallization dish or beaker to remove any dust particles or undissolved impurities, which could act as unwanted nucleation sites.
-
Crystallization: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the perforations.
-
Incubation: Place the crystallization vessel in a vibration-free and temperature-stable environment.
-
Crystal Harvesting: Monitor the vessel periodically. Once crystals of the desired size have formed, carefully remove them from the solution using tweezers and gently dry them with filter paper.
Slow Cooling Method
This technique involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or slightly undersaturated solution, which is then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.
Experimental Protocol:
-
Solvent Selection: Select a solvent that exhibits a significant increase in the solubility of this compound with temperature (refer to Table 1). A mixture of solvents, such as ethanol-water, can also be effective.
-
Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a temperature just below the solvent's boiling point.
-
Filtration: Filter the hot solution to remove any impurities.
-
Controlled Cooling: Place the hot, filtered solution in a thermally insulated container (e.g., a Dewar flask filled with hot water) to ensure a slow and controlled cooling rate. A programmable water bath can also be used for precise temperature control. A study on the nucleation of p-methoxybenzoic acid in an ethanol-water system suggests that the cooling rate can influence the crystal size and nucleation mechanism.
-
Crystal Formation: As the solution cools, crystals will start to form. The slower the cooling rate, the larger and more well-defined the crystals are likely to be.
-
Isolation: Once the solution has reached room temperature and crystal growth has ceased, isolate the crystals by filtration and wash them with a small amount of cold solvent.
Vapor Diffusion
In this method, a less volatile solvent containing the dissolved compound is exposed to the vapor of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor diffuses into the solution, reducing the compound's solubility and inducing crystallization.
Experimental Protocol:
-
Solvent and Anti-solvent Selection: Choose a "good" solvent in which this compound is readily soluble (e.g., acetone, THF). Select a volatile "bad" solvent (anti-solvent) in which it is insoluble or poorly soluble (e.g., hexane, diethyl ether). The two solvents must be miscible.
-
Setup: Place a small vial containing a concentrated solution of this compound inside a larger, sealed container (e.g., a beaker or jar). Add the anti-solvent to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.
-
Diffusion: Seal the outer container tightly. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial.
-
Crystallization: As the concentration of the anti-solvent in the solution increases, the solubility of this compound will decrease, leading to the formation of crystals. This process can take several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully open the container and remove the inner vial. Isolate the crystals and dry them.
Bridgman Technique
The Bridgman technique is a melt growth method suitable for thermally stable compounds that do not decompose at their melting point. This compound has a melting point of approximately 185 °C. This method involves the directional solidification of the molten compound.
Experimental Protocol:
-
Material Preparation: Place high-purity this compound powder into a sealed ampoule, typically made of quartz or a suitable glass, with a conical tip. The material is usually evacuated and sealed under vacuum to prevent oxidation.
-
Melting: The ampoule is positioned in a two-zone vertical furnace. The upper zone is maintained at a temperature above the melting point of this compound (e.g., 190-200 °C), while the lower zone is kept below the melting point (e.g., 170-180 °C). The entire sample is initially melted in the hot zone.
-
Crystal Growth: The ampoule is then slowly lowered from the hot zone to the cold zone at a controlled rate (e.g., 1-2 mm/hour). Crystallization begins at the conical tip, which promotes the formation of a single nucleus.
-
Solidification: As the ampoule continues to move through the temperature gradient, the entire melt progressively solidifies into a single crystal.
-
Annealing: After the entire charge has solidified, the crystal is typically annealed by slowly cooling the entire furnace to room temperature over several hours to reduce thermal stress and defects.
-
Crystal Retrieval: Once at room temperature, the single crystal can be carefully retrieved by breaking the ampoule.
Characterization of Crystals
The quality of the grown crystals should be assessed using various analytical techniques.
Table 2: Recommended Characterization Techniques
| Technique | Purpose | Expected Outcome for High-Quality Crystals |
| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the crystal structure and confirm the molecular conformation. | Well-defined diffraction spots, low R-factor, and accurate bond lengths and angles. |
| Powder X-ray Diffraction (PXRD) | To confirm the bulk phase purity of the crystalline material. | Sharp, well-defined peaks that match the simulated pattern from SC-XRD data. |
| Optical Microscopy | To visually inspect the crystal morphology, transparency, and identify visible defects. | Transparent crystals with well-defined facets and free of visible inclusions or cracks. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and purity of the crystalline material. | A sharp endothermic peak at the expected melting point with a narrow melting range. |
| High-Performance Liquid Chromatography (HPLC) | To assess the chemical purity of the crystalline material. | A single, sharp peak corresponding to this compound. |
Conclusion
The successful growth of high-quality single crystals of this compound is achievable through a variety of techniques. The selection of the most appropriate method depends on the specific research goals and available resources. For obtaining large, high-quality crystals for structural analysis, the slow evaporation and slow cooling methods are highly recommended due to their simplicity and effectiveness. The Bridgman technique offers a route to large single crystals from the melt, provided the compound is thermally stable. The vapor diffusion method is particularly useful for small quantities of material. Careful control of parameters such as solvent choice, saturation level, cooling or evaporation rate, and environmental stability is crucial for achieving the desired results. The provided protocols and data serve as a comprehensive guide to aid researchers in their crystal growth endeavors with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Solubility Determination and Data Correlation of 4âMethoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Slow Evaporation Method [people.chem.umass.edu]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
Application of 4-Methoxybenzoic Acid in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzoic acid, also known as p-anisic acid, is a versatile aromatic carboxylic acid that finds significant application in polymer chemistry. Its rigid aromatic structure, coupled with the reactive carboxylic acid functionality and the electron-donating methoxy group, makes it a valuable monomer and modifying agent for the synthesis of a variety of high-performance polymers. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of polyesters, liquid crystalline polymers, and as a component in dendrimer construction.
I. Aromatic Polyesters via Polycondensation
This compound can be utilized as a monomer in the synthesis of aromatic polyesters through polycondensation reactions. These polymers are known for their high thermal stability, chemical resistance, and mechanical strength. The incorporation of the methoxy group can enhance solubility and modify the liquid crystalline properties of the resulting polymers.
Application Notes:
The direct polycondensation of this compound requires high temperatures and typically proceeds through the formation of an acyl intermediate. A more common and efficient approach involves the conversion of this compound to a more reactive derivative, such as 4-methoxybenzoyl chloride, prior to polymerization. This allows for lower reaction temperatures and better control over the polymerization process. These polyesters can be used in applications requiring high-performance materials, such as in the automotive and aerospace industries.[1]
Experimental Protocols:
Protocol 1: Synthesis of 4-Methoxybenzoyl Chloride
This protocol describes the conversion of this compound to its acid chloride, a key intermediate for polycondensation.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.
-
The reaction mixture is stirred at room temperature for 1 hour.[2]
-
The progress of the reaction can be monitored by the cessation of gas evolution (HCl or a mixture of CO and CO2).
-
Once the reaction is complete, the excess thionyl chloride/oxalyl chloride and DCM are removed under reduced pressure to yield crude 4-methoxybenzoyl chloride.
-
The product can be purified by distillation under reduced pressure.
Protocol 2: Solution Polycondensation of 4-Methoxybenzoyl Chloride with a Diol (e.g., Bisphenol A)
This protocol outlines the synthesis of an aromatic polyester from 4-methoxybenzoyl chloride and a diol.
Materials:
-
4-Methoxybenzoyl chloride
-
Bisphenol A
-
Anhydrous pyridine or triethylamine
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
Procedure:
-
In a nitrogen-purged flask, dissolve Bisphenol A (1 equivalent) and anhydrous pyridine (2.2 equivalents) in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (2 equivalents) in anhydrous NMP to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100°C for 4-6 hours.
-
Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol and water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Quantitative Data:
The properties of polyesters derived from this compound can be tailored by the choice of the comonomer. The following table summarizes typical properties of an aromatic copolyester containing 4-hydroxybenzoic acid, a structurally similar monomer.
| Property | Value |
| Glass Transition Temperature (Tg) | 146 - 190 °C[3] |
| Onset of Thermal Decomposition | > 450 °C[3] |
| Intrinsic Viscosity | 0.6 - 0.8 dL/g[3] |
II. Liquid Crystalline Polymers
The rigid, rod-like structure of the 4-methoxybenzoyl unit makes it an excellent mesogen for the creation of thermotropic liquid crystalline polymers (LCPs). These materials exhibit highly ordered structures in the molten state, which can be retained upon cooling, leading to materials with exceptional mechanical properties and dimensional stability.
Application Notes:
This compound derivatives are often used as comonomers with other aromatic hydroxy acids or diols and diacids to synthesize LCPs. The methoxy group can influence the mesophase stability and transition temperatures of the resulting polymer. These LCPs are suitable for applications in electronics, fiber optics, and other areas where high performance and precision are required.
Experimental Protocol:
Protocol 3: Melt Polycondensation for a Liquid Crystalline Copolyester
This protocol describes the synthesis of a thermotropic liquid crystalline copolyester using a derivative of this compound.
Materials:
-
4-Acetoxybenzoic acid (can be synthesized from 4-hydroxybenzoic acid and acetic anhydride)
-
Comonomer (e.g., 4,4'-dihydroxybiphenyl, terephthalic acid)
-
Catalyst (e.g., antimony trioxide, tin(II) acetate)
Procedure:
-
Charge the monomers and the catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the monomers and initiate polycondensation (typically 250-280°C). Acetic acid will begin to distill off.
-
After the initial polycondensation, gradually increase the temperature to 300-320°C and apply a vacuum to remove the remaining acetic acid and drive the polymerization to a high molecular weight.
-
The viscosity of the melt will increase significantly. The reaction is considered complete when the desired melt viscosity is achieved.
-
Cool the reactor and extrude or pelletize the resulting polymer.
Quantitative Data:
The thermal properties of copolyesters containing 4-hydroxybenzoic acid (a related mesogen) are highly dependent on the composition.
| Comonomer Ratio (4-hydroxybenzoic acid %) | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |
| 40 | ~160 °C | ~280 °C |
| 60 | ~180 °C | ~320 °C |
| 80 | Not clearly observed | > 350 °C |
Note: This data is illustrative for a related system and actual values for this compound-containing polymers may vary.
III. Dendrimer Synthesis
This compound can be utilized as a peripheral or branching unit in the synthesis of dendrimers and dendrons. Its functional group allows for covalent attachment to a core or growing dendritic structure.
Application Notes:
In dendrimer synthesis, this compound can be used to introduce surface functionalities or to build up the dendritic architecture. The convergent synthesis approach, where dendrons are first synthesized and then attached to a core molecule, is a common strategy. The methoxy group can influence the solubility and electronic properties of the resulting dendrimer.
Experimental Protocol:
Protocol 4: Convergent Synthesis of a Dendron using this compound
This protocol provides a general outline for the synthesis of a first-generation (G1) dendron.
Materials:
-
3,5-Dihydroxybenzyl alcohol
-
4-Methoxybenzoyl chloride
-
Anhydrous pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 3,5-dihydroxybenzyl alcohol (1 equivalent) in anhydrous DCM and add anhydrous pyridine (2.2 equivalents).
-
Cool the solution to 0°C.
-
Slowly add a solution of 4-methoxybenzoyl chloride (2 equivalents) in anhydrous DCM.
-
Allow the reaction to proceed at room temperature overnight.
-
Wash the reaction mixture with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The resulting G1 dendron can be purified by column chromatography.
Visualizations
Experimental Workflow for Polyester Synthesis
References
4-Methoxybenzoic Acid: Application Notes and Protocols for Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzoic acid, also known as p-anisic acid, is a naturally occurring phenolic compound found in various plants, such as anise and fennel.[1] It is recognized for its antiseptic properties and is utilized as a preservative in cosmetic and pharmaceutical formulations.[1][2] The growing interest in developing novel antimicrobial agents has brought this compound and its derivatives to the forefront of research. This document provides a comprehensive overview of the antimicrobial potential of this compound, including quantitative data on its activity, detailed experimental protocols for its evaluation, and insights into its potential mechanisms of action.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated inhibitory effects against a range of microorganisms. While its activity can be modest compared to conventional antibiotics, it serves as a valuable scaffold for the synthesis of more potent antimicrobial derivatives. The antimicrobial efficacy is influenced by the substitution pattern on the benzoic acid ring.
Antibacterial Activity
Studies have shown that the position of the methoxy group on the benzoic acid ring affects its antibacterial properties. Against Escherichia coli, this compound has shown inhibitory activity. The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, generally poses a barrier to lipophilic compounds like phenolic acids, which can result in higher minimum inhibitory concentrations (MICs) compared to Gram-positive bacteria.[3]
Antifungal Activity
Phenolic acids, including benzoic acid derivatives, have been investigated for their anti-Candida properties.[4] While specific MIC values for this compound against a wide range of fungi are not extensively documented in publicly available literature, related compounds and derivatives have shown promise. For instance, various esters of benzoic acid have demonstrated antifungal effects against Candida albicans.
Table 1: Antibacterial Activity of this compound
| Microorganism | Strain | Method | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Escherichia coli | O157 | Broth Microdilution | 2 | Not Reported |
Note: Data for a broader range of bacteria, particularly Gram-positive organisms, for this compound is limited in the reviewed literature. The provided data is based on available studies.
Table 2: Antifungal Activity of Benzoic Acid Derivatives
| Compound | Microorganism | Strain(s) | MIC (µg/mL) | Reference |
| Methyl Caffeate (Ester derivative) | Candida albicans | ATCC-76645, LM-106, LM-23 | 128 | |
| Methyl 2-nitrocinnamate (Ester derivative) | Candida albicans | ATCC-76645, LM-106, LM-23 | 128 | |
| Methyl biphenyl-2-carboxylate (Ester derivative) | Candida albicans | LM-106, LM-23, ATCC-76645 | 128 - 256 |
Note: This table presents data for derivatives of benzoic and cinnamic acids to provide context for the potential antifungal activity of related structures.
Mechanism of Action
The precise antimicrobial mechanism of this compound is not fully elucidated but is believed to be multifactorial, aligning with the general mechanisms proposed for phenolic acids.
-
Membrane Disruption : A primary proposed mechanism is the disruption of the microbial cell membrane. The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and dissipation of the proton motive force. A study on the closely related 4-ethoxybenzoic acid suggested that it prevents biofilm formation by altering cell membrane hydrophobicity.
-
Enzyme Inhibition : this compound may interfere with the activity of essential microbial enzymes, disrupting metabolic pathways crucial for survival.
-
Interference with Signaling Pathways : There is evidence that benzoic acid derivatives can interfere with microbial signaling. For example, 4-hydroxybenzoic acid has been shown to inhibit hyphal formation in Candida albicans by interfering with the cAMP-dependent signaling pathway and to act as a quorum sensing signal in some bacteria.
Hypothesized antimicrobial mechanisms of this compound.
Synergistic and Anti-Biofilm Potential
Synergistic Effects
The combination of this compound or its derivatives with existing antimicrobial drugs presents a promising strategy to enhance efficacy and combat resistance. Studies on other phenolic compounds have demonstrated synergistic interactions with conventional antifungals like fluconazole against resistant Candida strains. This suggests that this compound could potentially be used to lower the required dosage of conventional antibiotics, thereby reducing side effects.
Anti-Biofilm Activity
Bacterial biofilms are notoriously resistant to conventional antibiotics. 4-Ethoxybenzoic acid, a structural analog of this compound, has been shown to inhibit biofilm formation by Staphylococcus aureus and to potentiate the sensitivity of established biofilms to vancomycin. The mechanism is thought to involve the alteration of cell surface hydrophobicity, which is crucial for the initial attachment phase of biofilm development.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimicrobial and anti-biofilm properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Inoculum Preparation: From a fresh (18-24 h) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth. The final volume in each well should be 100 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of the standardized inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates under the same conditions as in the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)
Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottomed microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test bacterium (e.g., Staphylococcus aureus) in TSB. Dilute the culture to an OD₆₀₀ of 0.1.
-
Plate Preparation: Add 100 µL of TSB with 1% glucose to each well of a 96-well plate. Add 100 µL of varying concentrations of this compound to the wells, performing serial dilutions.
-
Inoculation: Add 100 µL of the diluted bacterial culture to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Washing and Staining: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS). Air dry the plate for 30 minutes. Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Solubilization and Quantification: Discard the crystal violet solution and wash the wells again with PBS. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Measure the absorbance at 595 nm using a microplate reader. The percentage of biofilm inhibition can be calculated relative to the positive control.
Workflow for evaluating the antimicrobial properties of this compound.
Conclusion and Future Directions
This compound demonstrates antimicrobial properties that warrant further investigation for its potential application in the development of new antimicrobial agents. While its intrinsic activity may be moderate, its utility as a chemical scaffold for the synthesis of more potent derivatives is significant. Future research should focus on a broader screening of this compound against a diverse panel of clinically relevant bacteria and fungi to establish a more comprehensive antimicrobial profile. Elucidating its precise mechanism of action and exploring its synergistic potential with a wider range of conventional antibiotics will be crucial steps in harnessing its full therapeutic potential. Furthermore, the anti-biofilm properties of this compound and its analogs should be a key area of investigation, given the challenge of biofilm-associated infections.
References
- 1. This compound | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-methoxybenzoic acid, particularly in addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include the oxidation of p-anisaldehyde or p-methoxytoluene, and the Grignard reaction of 4-methoxyphenylmagnesium bromide with carbon dioxide.[1][2] The oxidation route is a common industrial method, often utilizing oxidizing agents like potassium permanganate or catalytic oxidation with air/oxygen.[1]
Q2: What is the expected yield for the synthesis of this compound?
A2: The expected yield can vary significantly depending on the chosen synthesis method and optimization of reaction conditions. For instance, a process involving the ozonolysis of anethole followed by oxidation has reported yields in the range of 70-80%.[3] Other methods may have different typical yield ranges, which are further detailed in the data tables below.
Q3: My final product is not a pure white solid. What could be the cause?
A3: A colored or off-white product often indicates the presence of impurities. These can arise from side reactions, unreacted starting materials, or residual reagents from the synthesis. For example, unreacted iodine in certain iodination reactions can cause discoloration. In oxidation reactions, byproducts may also lead to a colored final product.
Q4: What are the key physical properties of this compound?
A4: this compound is a white crystalline powder at room temperature. It has a melting point between 182-185 °C and a boiling point of approximately 275 °C. While it is sparingly soluble in cold water, it shows good solubility in organic solvents like ethanol, ethyl acetate, and chloroform.
Troubleshooting Guide
Issue: Low Yield in Oxidation of p-Anisaldehyde or p-Methoxytoluene
Q1: My oxidation reaction seems to be incomplete, leading to a low yield. What can I do?
A1: Incomplete oxidation is a common issue. To address this, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature. Some catalytic oxidations may require extended reaction times.
-
Oxidizing Agent: The choice and amount of oxidizing agent are critical. For catalytic oxidations, optimizing the catalyst-to-substrate ratio is important. For stoichiometric oxidants like potassium permanganate, ensure an adequate molar equivalent is used.
-
pH Control: Maintaining the correct pH throughout the reaction can be crucial to prevent the formation of byproducts and ensure the desired reaction proceeds to completion.
Q2: I am observing significant byproduct formation in my oxidation reaction. How can I minimize this?
A2: Byproduct formation can be minimized by carefully controlling the reaction conditions.
-
Selective Oxidation: If you are oxidizing p-methoxytoluene, over-oxidation to other species can occur. Using milder, more selective catalysts and controlling the oxygen/air supply can help.
-
Temperature Control: Exothermic reactions can lead to side reactions if the temperature is not adequately controlled. Ensure proper cooling and monitoring of the reaction temperature.
-
Catalyst Choice: The choice of transition metal catalysts (e.g., Co, Mn) can influence the selectivity of the reaction.
Issue: Low Yield in Grignard Synthesis
Q1: My Grignard reagent is not forming, or is being consumed by side reactions. What are the likely causes?
A1: The Grignard reagent is highly reactive and sensitive to moisture and acidic protons.
-
Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Any trace of water will quench the Grignard reagent.
-
Solvent Purity: Use anhydrous ether as the solvent. The presence of water in the solvent is a common cause of reaction failure.
-
Starting Material Purity: The alkyl halide used should be pure and dry.
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Activating the magnesium with a small crystal of iodine or by crushing the turnings can be helpful.
Q2: I am getting a low yield of the carboxylic acid after the addition of carbon dioxide. What could be the problem?
A2: Low yields after the carboxylation step can be due to several factors.
-
Inefficient Carboxylation: Ensure that the carbon dioxide (dry ice) is in excess and that the Grignard reagent is added to the solid CO2, rather than the other way around. This minimizes side reactions of the Grignard reagent with the newly formed carboxylate.
-
Workup Procedure: The final product is a carboxylate salt after reacting with CO2. Acidification during the workup is necessary to protonate the salt and form the carboxylic acid. Ensure the pH is sufficiently acidic to precipitate the product.
-
Side Reactions: The Grignard reagent can react with the ester functionality of an unreacted starting material in some synthesis designs. Low-temperature conditions can help minimize these self-condensation reactions.
Issue: Purification Difficulties
Q1: I am having trouble purifying my crude this compound and am losing a significant amount of product during recrystallization.
A1: Low recovery during purification is a common challenge.
-
Solvent Choice: The choice of solvent for recrystallization is critical. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems include ethanol/water, methanol/water, or toluene.
-
pH Adjustment: The solubility of this compound is pH-dependent. To maximize precipitation from an aqueous solution, adjust the pH to its isoelectric point, which is typically in the acidic range (pH 3-6).
-
Activated Carbon: If using activated carbon to remove colored impurities, use the minimum amount necessary, as it can adsorb the desired product, leading to lower yields.
-
Chromatography: For challenging separations where isomers or other closely related impurities are present, column chromatography using silica gel may be necessary.
Data Presentation
Table 1: Reported Yields for this compound Synthesis
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Reported Yield | Reference |
| Ozonolysis & Oxidation | Anethole | O₃, H₂O₂ | 70-80% | |
| Catalytic Oxidation | p-Methoxytoluene | Co/Mn catalysts, O₂ | High yield (quantitative data not specified) | |
| Oxidation | p-Anisaldehyde | Potassium permanganate | Varies | |
| Williamson Ether Synthesis & Hydrolysis | p-Hydroxy Benzoic Acid | Dimethyl Sulfate, NaOH | 92.7-95.4% |
Experimental Protocols
Protocol 1: Oxidation of p-Anisaldehyde using Potassium Permanganate
This protocol is a general representation of a common laboratory-scale oxidation.
-
Dissolution: Dissolve p-anisaldehyde in a suitable solvent, such as a mixture of acetone and water.
-
Oxidant Addition: Slowly add a solution of potassium permanganate in water to the p-anisaldehyde solution. The addition should be done portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide precipitate.
-
Quenching: After the reaction is complete (as indicated by TLC or the persistence of the purple color), quench any excess permanganate by adding a small amount of a reducing agent like sodium bisulfite until the solution becomes colorless.
-
Filtration: Filter the mixture to remove the manganese dioxide precipitate.
-
Acidification: Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the this compound.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Grignard Synthesis from 4-Bromoanisole
This protocol outlines the synthesis via a Grignard reagent.
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of 4-bromoanisole in anhydrous diethyl ether dropwise from the dropping funnel. A small crystal of iodine may be added to initiate the reaction. The reaction is exothermic and should proceed to form a cloudy grey solution of the Grignard reagent.
-
Carboxylation: In a separate beaker, place an excess of crushed dry ice. Slowly pour the prepared Grignard reagent onto the dry ice with stirring.
-
Workup: Allow the excess dry ice to sublime. Add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Base Extraction: Combine the organic layers and extract the this compound with a dilute sodium hydroxide solution. This will convert the carboxylic acid to its water-soluble sodium salt.
-
Precipitation: Acidify the aqueous basic extract with concentrated HCl to precipitate the this compound.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound via oxidation.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
Caption: Potential side reactions during the Grignard synthesis of this compound.
References
- 1. Preparation Process of P-Methoxybenzoic Acid - LISKON [liskonchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US7728168B2 - Process to manufacture this compound from herbal anethole and the use of this compound in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Methoxybenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-methoxybenzoic acid from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities largely depend on the synthetic route used. Key impurities may include:
-
Unreacted starting materials: Such as 4-hydroxybenzoic acid (if prepared by Williamson ether synthesis) or p-anisaldehyde and p-anisyl alcohol (if prepared by oxidation).[1]
-
Byproducts of the reaction: These can include the methyl ester of this compound, especially when using dimethyl sulfate for methylation.[2] In syntheses starting from anethole, aldehydes can be common byproducts.[3]
-
Reagents from the synthesis: Residual acids, bases, or catalysts used during the reaction.
Q2: What is the recommended method for purifying this compound?
A2: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often sufficient for removing small amounts of impurities, especially if their solubility profiles differ significantly from the product. Column chromatography is more suitable for separating complex mixtures or impurities with similar solubility.
Q3: What is the melting point of pure this compound?
A3: The melting point of pure this compound is in the range of 182-185 °C.[4][5] A broad melting point range or a melting point lower than this indicates the presence of impurities.
Q4: In which solvents is this compound soluble?
A4: this compound is highly soluble in many organic solvents such as ethanol, ether, ethyl acetate, and acetone. It has limited solubility in cold water but is more soluble in hot water. Toluene has been noted as a suitable solvent for recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Solution |
| Low yield after recrystallization | The chosen solvent is too good at dissolving the compound at room temperature. | Select a solvent in which the compound is less soluble at room temperature but highly soluble when hot. A mixture of solvents, like ethanol/water, can also be effective. |
| Too much solvent was used, preventing the solution from becoming saturated upon cooling. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. | |
| Premature crystallization occurred during hot filtration. | Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely. | |
| Oily precipitate instead of crystals | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The presence of significant impurities can inhibit crystal lattice formation. | Consider a preliminary purification step like an acid-base extraction or column chromatography before recrystallization. | |
| Colored final product | Colored impurities are present in the crude material. | During the recrystallization process, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
| Incomplete separation by column chromatography | The chosen eluent system has a polarity that is too high or too low. | Optimize the solvent system by testing different ratios of a non-polar and a polar solvent using Thin Layer Chromatography (TLC) to achieve good separation of the product from impurities. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
Data Presentation
Table 1: Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₈O₃ | 152.15 | 182-185 |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 213-217 |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | -1 to 2 |
Table 2: Solubility Data
| Compound | Water | Ethanol | Diethyl Ether | Acetone | Chloroform | Toluene |
| This compound | Sparingly soluble in cold, more soluble in hot | Soluble | Soluble | Soluble | Soluble | Soluble |
| 4-Hydroxybenzoic acid | Slightly soluble | Freely soluble | Soluble | Soluble | Slightly soluble | Insoluble |
| 4-Methoxybenzaldehyde | Slightly soluble | Miscible | Miscible | Very soluble | Soluble | Soluble |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on the likely impurities, a suitable solvent is chosen. For removing more polar impurities like 4-hydroxybenzoic acid, a less polar solvent like toluene can be effective. For general purification, a mixture of ethanol and water is a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase and Eluent Selection: Use silica gel (230-400 mesh) as the stationary phase. Select an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) based on TLC analysis of the crude product. A small amount of acetic acid can be added to the eluent to reduce tailing of the acidic product.
-
Column Packing: Prepare a slurry of the silica gel in the eluent and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. If a more polar solvent is used, adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for purification.
References
- 1. Preparation Process of P-Methoxybenzoic Acid - LISKON [liskonchem.com]
- 2. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]
- 3. US7728168B2 - Process to manufacture this compound from herbal anethole and the use of this compound in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
4-Methoxybenzoic acid recrystallization solvent selection and issues
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 4-methoxybenzoic acid. Find troubleshooting tips and answers to frequently asked questions to overcome common challenges in your experiments.
Solvent Selection and Solubility Data
Selecting an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Solubility of this compound in Various Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Key Considerations |
| Water | Limited/Slightly Soluble[1][2] | Soluble in boiling water | A good, non-toxic, and non-flammable choice, but the product will require overnight drying.[3] |
| Ethanol | Freely Soluble | Very Soluble | Often a good general-purpose solvent for recrystallization. |
| Diethyl Ether | Freely Soluble | Very Soluble | --- |
| Chloroform | Freely Soluble | --- | --- |
| Ethyl Acetate | Freely Soluble | --- | --- |
| Toluene | Soluble | --- | --- |
| Acetone | Not suitable for recrystallization. | --- | --- |
This table summarizes qualitative solubility data. For precise quantitative data, refer to publications such as "Solubility Determination and Data Correlation of this compound in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K" by Han et al.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized for your particular sample.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., water)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.
-
Addition of More Solvent: Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. If water was used as the solvent, overnight drying is recommended.
Troubleshooting Guide & FAQs
Q1: No crystals are forming after the solution has cooled. What should I do?
A1: This is a common issue, often caused by using too much solvent. Here are some steps to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This can create nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal can initiate the crystallization process.
-
Reducing Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
Q2: My product has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates as a liquid instead of a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.
-
Slower Cooling: Allow the solution to cool more slowly to encourage proper crystal lattice formation.
Q3: The recrystallized product is still colored. How can I remove the color?
A3: Colored impurities can sometimes co-crystallize with the product.
-
Activated Charcoal: Use a small amount of activated charcoal during the recrystallization process. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that using too much charcoal can also adsorb some of your desired product.
Q4: My final yield of recrystallized this compound is very low. What are the potential causes?
A4: A low yield can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of solution.
-
Loss during transfer: Be careful to transfer all of the crystals from the flask to the filter funnel. Rinsing the flask with a small amount of the ice-cold mother liquor can help.
Process Flow Diagrams
References
managing 4-Methoxybenzoic acid solubility problems in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 4-Methoxybenzoic acid in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of this compound (also known as p-Anisic acid) is the first step in troubleshooting solubility issues.[1] Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃ | [1][2][3][4] |
| Molecular Weight | 152.15 g/mol | |
| Appearance | White crystalline solid/powder | |
| Melting Point | 182-185 °C | |
| pKa | ~4.47 - 4.50 (at 25 °C) | |
| Water Solubility | Approx. 0.3 g/L (300 mg/L) at 20°C | |
| LogP (Octanol/Water) | 1.96 | |
| Solubility in other solvents | Highly soluble in ethanol, ether, and ethyl acetate. Soluble in boiling water. |
Q2: Why is this compound poorly soluble in neutral aqueous solutions?
This compound's limited water solubility is primarily due to its molecular structure. It contains a hydrophobic aromatic (benzene) ring and a methoxy group (-OCH₃), which are nonpolar. While the carboxylic acid (-COOH) group can form hydrogen bonds with water, the overall hydrophobic character of the molecule dominates in neutral pH, leading to poor aqueous solubility.
Q3: How does temperature affect the solubility of this compound?
Like many organic compounds, the solubility of this compound in water and other solvents increases with temperature. It is notably more soluble in hot or boiling water compared to cold water. This property can be useful for preparing saturated solutions that may remain supersaturated upon cooling, although precipitation can occur.
Troubleshooting Guides
Problem: My this compound is not dissolving in my aqueous buffer.
This is a common issue. The following workflow provides a step-by-step guide to address this problem.
References
identifying and minimizing side reactions in 4-Methoxybenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxybenzoic acid. Our goal is to help you identify and minimize common side reactions to improve yield and purity.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Grignard Synthesis Route (from 4-bromoanisole)
Question 1: My Grignard reaction yield is low, and I've isolated a significant amount of biphenyl byproduct. What went wrong?
Answer: Low yields and the formation of 4,4'-dimethoxybiphenyl are common issues in the Grignard synthesis of this compound. The primary cause is the coupling of the Grignard reagent with unreacted 4-bromoanisole.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High local concentration of 4-bromoanisole | Add the 4-bromoanisole solution dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide and favors the formation of the Grignard reagent over the biphenyl byproduct.[1] |
| Elevated reaction temperature | Maintain a gentle reflux during the Grignard reagent formation. Avoid excessive heating, as higher temperatures promote the biphenyl coupling side reaction.[1] |
| Inefficient stirring | Ensure vigorous stirring to facilitate the reaction of 4-bromoanisole with the magnesium surface, preventing its accumulation and subsequent side reactions. |
| "Old" or impure magnesium turnings | Use fresh, high-purity magnesium turnings. If necessary, activate the magnesium with a small crystal of iodine or by mechanical crushing to expose a fresh reactive surface. |
Question 2: Besides biphenyl, what other side products should I be aware of in a Grignard synthesis?
Answer: Another common side product is anisole , which results from the protonation of the Grignard reagent by any adventitious water or other protic sources in the reaction.
Minimization Strategies:
-
Strictly anhydrous conditions: All glassware must be thoroughly dried (e.g., oven-dried) before use. Use anhydrous solvents (e.g., diethyl ether, THF).
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from reacting with the Grignard reagent.
Williamson Ether Synthesis Route (from 4-hydroxybenzoic acid)
Question 1: My final product is contaminated with the starting material, 4-hydroxybenzoic acid. How can I improve the conversion?
Answer: Incomplete reaction is a frequent challenge in the Williamson ether synthesis. Several factors can contribute to this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient base | Ensure at least two equivalents of a strong base (e.g., NaOH, KOH) are used to deprotonate both the phenolic hydroxyl and the carboxylic acid groups of 4-hydroxybenzoic acid. The phenoxide is the more nucleophilic species for the methylation reaction. |
| Inadequate reaction time or temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature. |
| Poor quality of methylating agent | Use a fresh, high-quality methylating agent (e.g., dimethyl sulfate, methyl iodide). |
Question 2: I've noticed the formation of this compound methyl ester as a byproduct. How can I prevent this?
Answer: The formation of the methyl ester occurs when the carboxylate group of either the starting material or the product is methylated.
Minimization Strategies:
-
Control stoichiometry of the methylating agent: Use a controlled amount of the methylating agent (closer to a 1:1 molar ratio with the 4-hydroxybenzoic acid) to favor methylation of the more nucleophilic phenoxide.
-
Reaction conditions: The phenoxide is a stronger nucleophile than the carboxylate, so under controlled conditions, O-methylation of the phenol is the major reaction.
-
Hydrolysis during workup: The methyl ester can be hydrolyzed back to the carboxylic acid by heating the reaction mixture with an excess of base (e.g., NaOH) during the workup, before acidification.
Oxidation Route (from p-methoxytoluene or p-anisaldehyde)
Question 1: My oxidation of p-methoxytoluene resulted in a low yield of this compound and a mixture of other products. What are the likely side reactions?
Answer: The oxidation of p-methoxytoluene can be challenging to control, leading to incomplete oxidation or over-oxidation.
Common Side Products and Minimization Strategies:
| Side Product | Formation Cause | Minimization Strategy |
| p-Anisaldehyde | Incomplete oxidation of the methyl group. | Increase the reaction time, temperature, or the amount of oxidizing agent. Monitor the reaction by TLC or GC to ensure complete conversion of the aldehyde. |
| p-Anisyl alcohol | Incomplete oxidation. | Similar to minimizing p-anisaldehyde, ensure sufficient oxidizing power and reaction time. |
| Ring-hydroxylated or other over-oxidized products | Harsh reaction conditions or overly strong oxidizing agents. | Use milder oxidizing agents if possible. Carefully control the reaction temperature and the addition rate of the oxidant. |
Question 2: The oxidation of p-anisaldehyde to this compound is not going to completion. How can I drive the reaction forward?
Answer: Ensuring the complete conversion of p-anisaldehyde to the corresponding carboxylic acid is key to obtaining a pure product.
Troubleshooting Incomplete Oxidation:
-
Oxidizing Agent: Ensure a sufficient molar excess of the oxidizing agent (e.g., potassium permanganate, chromium trioxide) is used.
-
Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
pH Control: For some oxidations (e.g., with KMnO4), maintaining the appropriate pH (basic or acidic) is crucial for the reaction to proceed efficiently.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in an industrial setting? A1: Modern industrial processes often involve the catalytic oxidation of p-methoxytoluene using oxygen in the presence of a solvent like acetic acid and catalysts containing cobalt and manganese.[2] This method is favored for its efficiency and scalability.
Q2: How can I purify my crude this compound to remove side products? A2: Recrystallization is a common and effective method for purifying this compound. Suitable solvents include ethanol, water, or a mixture of the two. For colored impurities, treating the hot solution with activated charcoal before filtration can be beneficial. In the case of the Grignard synthesis, an acid-base extraction during the workup is highly effective at separating the acidic product from the neutral biphenyl byproduct.
Q3: Which analytical techniques are best for identifying and quantifying impurities in my this compound product? A3: A combination of techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is excellent for separating and quantifying non-volatile impurities such as unreacted 4-hydroxybenzoic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and any isolated impurities.
Q4: What are the expected spectroscopic data for pure this compound? A4:
-
¹H NMR (in CDCl₃): δ ~3.88 (s, 3H, -OCH₃), ~6.95 (d, 2H, aromatic), ~8.05 (d, 2H, aromatic), ~11.5 (br s, 1H, -COOH).
-
¹³C NMR (in CDCl₃): δ ~55.5 (-OCH₃), ~113.8, ~122.0, ~132.2, ~164.0 (aromatic carbons), ~171.5 (-COOH).
-
IR (KBr): ~2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1680 cm⁻¹ (C=O stretch), ~1605, 1575 cm⁻¹ (aromatic C=C stretch), ~1260 cm⁻¹ (C-O stretch).
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
4-Bromoanisole
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
3 M Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 4-bromoanisole (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 4-bromoanisole solution to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30 minutes. Cool the reaction mixture to room temperature.[3]
-
-
Carboxylation:
-
In a separate beaker, place crushed dry ice (an excess, ~5 equivalents).
-
Slowly pour the Grignard reagent solution over the dry ice with stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
-
Workup and Purification:
-
Slowly add 6 M HCl to the reaction mixture until the solution is acidic (test with pH paper) and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Extract the combined organic layers with 3 M NaOH (3 x 30 mL).
-
Combine the aqueous basic extracts and slowly acidify with 6 M HCl until a white precipitate forms and the solution is acidic.
-
Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.[3]
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.
-
HPLC Method for Quantification of 4-Hydroxybenzoic Acid Impurity
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
Procedure:
-
Standard Preparation: Prepare a stock solution of 4-hydroxybenzoic acid in a suitable diluent (e.g., 50:50 acetonitrile:water). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 254 nm
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-25 min: Return to initial conditions and equilibrate.
-
-
-
Analysis: Inject the standards and the sample. Construct a calibration curve by plotting the peak area of 4-hydroxybenzoic acid against its concentration. Determine the concentration of the 4-hydroxybenzoic acid impurity in the sample from the calibration curve.
Signaling Pathways and Workflows
References
Technical Support Center: 4-Methoxybenzoic Acid Production
Welcome to the technical support center for the synthesis of 4-Methoxybenzoic acid (also known as p-Anisic Acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthesis routes for this compound include the oxidation of p-methoxytoluene or p-anisaldehyde, the Grignard reaction with p-bromoanisole, and the ozonolysis of anethole.[1][2] The choice of method often depends on the available starting materials, desired scale, and safety considerations.
Q2: What is the typical purity and melting point of this compound?
A2: High-purity this compound typically presents as a white crystalline powder with an assay of at least 99.5%.[3] Its melting point ranges from 182 to 185 °C.[2]
Q3: Why is my final product off-white or brownish instead of white?
A3: A non-white product color often indicates the presence of trace impurities. This can be caused by the oxidation of functional groups on the aromatic ring or residual iodine if used in the synthesis.[4] To resolve this, purification steps such as treatment with activated carbon or recrystallization can be employed.
Q4: How can I improve the solubility of this compound for purification?
A4: this compound is sparingly soluble in cold water but shows good solubility in organic solvents like ethanol, ethyl acetate, and chloroform. For purification by recrystallization, using a solvent system such as ethanol/water, methanol/water, or acetic acid/water can be effective. The compound's low solubility in water is due to strong solute-solute interactions (hydrogen bonding between carboxylic acid groups) in the solid state.
Troubleshooting Guide
Issue 1: Low Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, including incomplete reactions, suboptimal reagent stoichiometry, side reactions, and losses during work-up and purification.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Cause: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. Be cautious, as prolonged heating can sometimes lead to side products.
-
-
Suboptimal Reagent Stoichiometry:
-
Cause: An incorrect ratio of reagents can result in a lower yield.
-
Solution: Ensure accurate measurement of all reagents. For some reactions, using a slight excess of one reagent can drive the reaction to completion.
-
-
Side Reactions:
-
Cause: The formation of byproducts is a common reason for reduced yield.
-
Solution: Optimize reaction conditions such as temperature and reaction time to minimize the formation of unwanted products.
-
-
Loss During Work-up and Purification:
-
Cause: Significant amounts of the product can be lost during extraction, washing, and recrystallization.
-
Solution: Optimize the pH during precipitation to achieve maximum recovery. When using activated carbon for decolorization, use the minimum amount necessary, as it can adsorb the desired product.
-
Issue 2: Impurities in the Final Product
Q: I am observing significant impurities in my final product. How can I identify and remove them?
A: Impurities can arise from side reactions or unreacted starting materials. Purification is key to obtaining a high-purity product.
Potential Causes & Solutions:
-
Colored Impurities:
-
Cause: Often due to oxidation byproducts.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., methanol/water), add a small amount of activated carbon, heat briefly, and filter the hot solution to remove the carbon.
-
Recrystallization: Multiple recrystallizations from an appropriate solvent system can effectively remove colored impurities.
-
-
-
Isomeric Impurities:
-
Cause: Formation of isomers during the reaction.
-
Solution:
-
Chromatographic Purification: For challenging separations, column chromatography using silica gel can be a powerful technique.
-
Reaction Optimization: Revisit the reaction parameters to improve regioselectivity and minimize the formation of isomers from the outset.
-
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Typical Reaction Conditions | Reported Yield | Reference |
| Oxidation | p-Anisaldehyde | Potassium permanganate, nitric acid, or air/oxygen with Co/Mn catalysts | Varies with oxidant; catalytic oxidation is milder | Good | |
| Grignard Reaction | p-Bromoanisole | Magnesium (Mg), Carbon Dioxide (CO2) | Anhydrous ether solvent, followed by acid workup | ~59-71% (for similar Grignard carboxylations) | |
| Ozonolysis | Anethole | Ozone (O3), Hydrogen Peroxide (H2O2), Sodium Hydroxide (NaOH) | Low temperatures (-30 to +30 °C) for ozonide formation, then oxidative cleavage | 70-80% | |
| Methylation | p-Hydroxybenzoic Acid | Dimethyl sulfate, Sodium Hydroxide (NaOH) | Below 40°C during methylation, then heating | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of p-Anisaldehyde
This protocol is a general guideline. For specific applications, optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-anisaldehyde in a suitable solvent such as acetic acid.
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., potassium permanganate solution or introduce a stream of oxygen with a Co/Mn catalyst) to the stirred solution. Control the temperature as the reaction may be exothermic.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
If using KMnO4, quench the reaction with a suitable reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of MnO2 forms.
-
Filter the mixture to remove insoluble materials.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the this compound.
-
-
Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Protocol 2: Synthesis of this compound via Grignard Reaction
This reaction is highly sensitive to moisture and air. All glassware must be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried, three-neck round-bottom flask.
-
Add anhydrous diethyl ether to the flask.
-
Add a solution of p-bromoanisole in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction should initiate (indicated by bubbling). If it doesn't, a small crystal of iodine can be added as an initiator.
-
Once the reaction starts, add the remaining p-bromoanisole solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium has reacted.
-
-
Carboxylation:
-
Cool the Grignard reagent in an ice bath.
-
Carefully add crushed dry ice (solid CO2) to the reaction mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Work-up:
-
Quench the reaction by slowly adding a dilute mineral acid (e.g., HCl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
-
Purification: Recrystallize the crude this compound from a suitable solvent.
Visualizations
Caption: Synthesis pathways to this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Photostability of 4-Methoxybenzoic Acid in Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering photostability issues with 4-Methoxybenzoic acid in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
A1: Photodegradation is the chemical breakdown of a molecule initiated by the absorption of light. For active pharmaceutical ingredients (APIs) like this compound, this can result in a loss of potency, the formation of potentially harmful degradation products, and undesirable changes to the physical characteristics of the formulation.[1][2] The methoxy and carboxylic acid groups on the benzene ring of this compound are susceptible to photochemical reactions upon exposure to UV radiation.
Q2: What are the initial signs of photodegradation in a formulation containing this compound?
A2: The initial indicators of photodegradation can include:
-
A noticeable change in the color or overall appearance of the formulation, such as yellowing.[1]
-
A measurable decrease in the concentration of this compound over time when exposed to light.[1]
-
The emergence of new peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram, which signifies the formation of degradation byproducts.[1]
-
Alterations in the pH or dissolution properties of the product.
Q3: How can I enhance the photostability of my this compound formulation?
A3: Several formulation strategies can be employed to improve photostability:
-
UV Absorbers: Incorporating compounds that absorb UV radiation can protect this compound from light exposure.
-
Antioxidants: Since photodegradation can involve oxidative pathways, adding antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or ascorbic acid can mitigate degradation.
-
Encapsulation: Encapsulating this compound within a protective matrix, such as polymeric nanoparticles, can physically shield it from light.
-
Opaque Fillers: For solid dosage forms, using opaque fillers like titanium dioxide can block light transmission.
-
pH Optimization: The stability of a drug can be pH-dependent. Identifying and maintaining an optimal pH range for this compound in the formulation can enhance its photostability.
Q4: What role does packaging play in preventing photodegradation?
A4: Packaging is a critical final line of defense against photodegradation. Using opaque or amber-colored containers is highly effective in blocking UV and visible light. It is essential to conduct photostability testing on the final drug product in its intended marketing packaging to confirm its protective capabilities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound potency under light exposure. | Inherent photosensitivity of the molecule. | 1. Confirm the extent of degradation by conducting a forced degradation study. 2. Incorporate a suitable UV absorber or an antioxidant into the formulation. 3. Investigate encapsulation of the this compound. |
| Inconsistent results during photostability testing. | 1. Uneven light exposure of samples. 2. Temperature fluctuations within the photostability chamber. 3. Variability in sample preparation. 4. The analytical method is not stability-indicating. | 1. Ensure samples are spread in a thin, uniform layer for consistent light exposure. 2. Use a dark control sample stored under the same conditions to distinguish between thermal and photodegradation. 3. Standardize all sample preparation procedures. 4. Validate the HPLC method to ensure it can separate and quantify this compound from its degradants. |
| Appearance of unknown peaks in the HPLC chromatogram after light exposure. | Formation of photodegradation products. | 1. Perform a forced degradation study to generate a sufficient quantity of the degradants for identification. 2. Utilize techniques like LC-MS to identify the structure of the degradation products. |
| Change in color or physical appearance of the formulation. | Chemical changes in the API or excipients due to light exposure. | 1. Identify the source of the color change by individually exposing the API and each excipient to light. 2. If an excipient is the cause, consider replacing it with a more photostable alternative. |
| Precipitation or phase separation in liquid formulations after light exposure. | Degradation of the API or excipients leading to changes in solubility. | 1. Analyze the precipitate to determine its composition. 2. Adjust the formulation pH or solvent system to improve the solubility of the API and its potential degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare several solutions of this compound in a common solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solutions to various stress conditions to induce degradation (aim for 5-20% degradation):
-
Light Exposure: Place in a photostability chamber with a light source compliant with ICH Q1B guidelines.
-
Acidic Conditions: Add 0.1N HCl.
-
Basic Conditions: Add 0.1N NaOH.
-
Oxidative Conditions: Add 3% H₂O₂.
-
-
Analysis: Analyze the stressed samples using an HPLC with a photodiode array (PDA) detector.
-
Method Development: Optimize the chromatographic conditions (mobile phase, column, flow rate, temperature) to achieve baseline separation between the parent this compound peak and all degradation product peaks.
Protocol 2: Confirmatory Photostability Study (as per ICH Q1B)
This protocol is for conducting a confirmatory photostability study on the final formulation.
-
Sample Preparation:
-
Prepare samples of the final formulation.
-
Prepare a "dark control" sample by wrapping it in aluminum foil to protect it from light.
-
If testing the unpackaged product, spread it in a thin, even layer in a chemically inert, transparent container.
-
-
Light Exposure:
-
Place the samples in a photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Place the dark control sample in the same chamber.
-
-
Post-Exposure Analysis:
-
After the exposure period, visually inspect all samples for any changes in appearance.
-
Analyze the exposed and dark control samples using the validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the results from the exposed sample to the dark control to determine the extent of photodegradation.
-
Calculate the percentage of remaining this compound and the amount of each degradation product formed.
-
| Parameter | Exposed Sample | Dark Control | % Change due to Light |
| Assay of this compound (%) | |||
| Degradation Product 1 (%) | |||
| Degradation Product 2 (%) | |||
| Total Impurities (%) | |||
| Appearance |
Visualizations
References
Technical Support Center: HPLC Separation of Methoxybenzoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the HPLC separation of 4-Methoxybenzoic acid and its positional isomers (2-Methoxybenzoic acid and 3-Methoxybenzoic acid).
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of methoxybenzoic acid isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Isomers | Inappropriate Stationary Phase: The column chemistry may not offer sufficient selectivity for these closely related positional isomers. | Switch to a Phenyl-Hexyl or Biphenyl column: These stationary phases can provide alternative selectivity through π-π interactions, which can be effective for separating aromatic isomers. Consider a Pentafluorophenyl (PFP) column: PFP columns offer unique selectivity for compounds with polarizable electrons, such as aromatic rings. |
| Mobile Phase Composition Not Optimal: The solvent strength or pH of the mobile phase may not be suitable for resolving the isomers. | Optimize the organic modifier ratio: Systematically vary the percentage of acetonitrile or methanol in the mobile phase.[1] Adjust the mobile phase pH: Since benzoic acids are acidic, controlling the pH is crucial. Operating at a pH around 2.5-3.5 can suppress the ionization of the carboxylic acid group, leading to better retention and potentially improved resolution.[2] | |
| Peak Tailing | Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the acidic analytes, causing tailing.[3] | Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups.[2] Use a modern, end-capped column: These columns have fewer free silanol groups, minimizing secondary interactions.[3] Add a competing acid: A small amount of an acid modifier, such as formic acid or acetic acid (e.g., 0.1% v/v), to the mobile phase can help to suppress the ionization of silanol groups and improve peak shape. |
| Column Overload: Injecting too much sample can lead to asymmetrical peak shapes. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Retention Times | Fluctuations in Column Temperature: Changes in column temperature will affect retention times. | Use a column oven to maintain a constant temperature. |
| Insufficient Column Equilibration: Inadequate equilibration time between runs can cause retention time drift. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general guideline is to flush the column with at least 10-20 column volumes. | |
| Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile organic component. | Prepare fresh mobile phase daily and keep the solvent bottles capped. | |
| Co-elution of one or more isomers | Inadequate Selectivity: The chosen column and mobile phase combination does not provide enough differentiation between the isomers. | Change the organic modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity. Modify the mobile phase with additives: The use of ion-pairing reagents or other mobile phase modifiers can sometimes improve the separation of closely eluting compounds. |
Frequently Asked Questions (FAQs)
Q1: Why is the separation of methoxybenzoic acid isomers challenging?
A1: Positional isomers, such as 2-, 3-, and this compound, have very similar physicochemical properties, including molecular weight, pKa, and hydrophobicity. This makes it difficult to achieve baseline separation using standard reversed-phase HPLC methods.
Q2: What is a good starting point for developing an HPLC method for methoxybenzoic acid isomer separation?
A2: A reversed-phase HPLC method using a C18 column is a common starting point. A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., water with 0.1% formic or acetic acid) and an organic modifier (acetonitrile or methanol) is typically employed.
Q3: How does mobile phase pH affect the separation?
A3: The mobile phase pH is a critical parameter. Methoxybenzoic acids are acidic, and their retention on a reversed-phase column is highly dependent on their ionization state. At a pH below their pKa (around 4-4.5), they will be in their neutral, more retained form. Controlling the pH can help to achieve consistent retention times and improve peak shape.
Q4: What detection method is most suitable for methoxybenzoic acid isomers?
A4: UV detection is commonly used for benzoic acid derivatives. A detection wavelength in the range of 240-254 nm is generally suitable. For more sensitive and specific detection, especially in complex matrices, mass spectrometry (MS) can be used.
Experimental Protocols
Protocol 1: Starting Method for Separation of Methoxybenzoic Acid Isomers
This protocol provides a starting point for developing a robust HPLC method for the separation of 2-, 3-, and this compound isomers. Optimization may be required based on the specific instrumentation and column used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 50% B
-
15-17 min: 50% to 20% B
-
17-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Protocol 2: Sample Preparation
-
Prepare a stock solution of the mixed methoxybenzoic acid isomers in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (80% A, 20% B) to a final concentration of 10-50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table provides expected retention times and resolution values based on typical reversed-phase HPLC separations of similar positional isomers. Actual values may vary depending on the specific system and conditions.
| Parameter | 2-Methoxybenzoic acid | 3-Methoxybenzoic acid | This compound |
| Expected Retention Time (min) | ~ 8.5 | ~ 9.2 | ~ 9.8 |
| Resolution (Rs) between adjacent peaks | Rs (2- and 3-) > 1.5 | Rs (3- and 4-) > 1.5 | |
| Tailing Factor (Tf) | < 1.2 | < 1.2 | < 1.2 |
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in the HPLC separation of methoxybenzoic acid isomers.
Method Development Strategy
Caption: A systematic approach to developing an HPLC method for the separation of methoxybenzoic acid isomers.
References
Technical Support Center: Impurity Profiling of 4-Methoxybenzoic Acid using GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the impurity profiling of 4-Methoxybenzoic acid (also known as p-Anisic acid) by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities in this compound can originate from its synthesis, degradation, or storage. Common impurities may include:
-
Starting Materials and Intermediates: Such as p-Hydroxy Benzoic Acid, which may be present if the methylation step in the synthesis is incomplete.[1]
-
By-products: For example, 4-Methoxy Benzoic Acid Methyl Ester can be a by-product of the synthesis process.[1]
-
Degradation Products: Hydrolysis of related compounds can yield this compound, suggesting that degradation of derivatives or complex formulations could be a source of this compound as an impurity.[2]
-
Residual Solvents: Volatile organic solvents used during the synthesis and purification process can be present as impurities.
Q2: Why am I seeing poor peak shapes (tailing) for this compound in my GC-MS analysis?
A2: Peak tailing for acidic compounds like this compound is a common issue in GC-MS analysis.[3][4] This is often due to the high polarity of the carboxylic acid group, which can lead to strong interactions with active sites (e.g., silanol groups) in the GC inlet liner, column, or transfer line. These interactions can cause the analyte to be adsorbed and released slowly, resulting in a tailing peak.
Q3: What is derivatization and why is it recommended for the GC-MS analysis of this compound?
A3: Derivatization is the process of chemically modifying an analyte to make it more suitable for a specific analytical method. For the GC-MS analysis of this compound, derivatization is highly recommended to:
-
Increase Volatility: By converting the polar carboxylic acid group into a less polar ester or silyl ester, the volatility of the analyte is increased, allowing it to be more easily vaporized in the GC inlet.
-
Improve Thermal Stability: The resulting derivatives are often more thermally stable, preventing degradation at the high temperatures used in GC.
-
Enhance Peak Shape: Derivatization blocks the active hydrogen of the carboxylic acid, reducing interactions with the GC system and resulting in sharper, more symmetrical peaks.
-
Improve Sensitivity: Sharper peaks lead to better signal-to-noise ratios and improved detection limits.
Common derivatization methods for carboxylic acids include silylation (e.g., using BSTFA) and alkylation (e.g., to form methyl or propyl esters).
Troubleshooting Guides
This section provides solutions to common problems encountered during the impurity profiling of this compound by GC-MS.
Problem 1: Poor Peak Shape (Tailing Peaks)
| Potential Cause | Recommended Solution |
| Active sites in the GC system | Use a deactivated inlet liner and an inert column specifically designed for analyzing active compounds. If peak shape degrades over time, consider trimming the first few centimeters of the column to remove accumulated active sites. |
| Analyte Polarity | Derivatize the this compound and any other acidic impurities to reduce their polarity. Silylation or esterification are common and effective methods. |
| Improper Column Installation | Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the inlet and the MS transfer line according to the manufacturer's instructions. |
| Column Overload | Reduce the injection volume or dilute the sample to avoid overloading the column, which can lead to peak fronting or tailing. |
Problem 2: Ghost Peaks or Baseline Instability
| Potential Cause | Recommended Solution |
| Contaminated Inlet | Regularly replace the septum and inlet liner. A dirty liner can be a source of ghost peaks. |
| Carryover from Previous Injections | Run a solvent blank after a concentrated sample to ensure there is no carryover. If carryover is observed, an appropriate wash sequence for the syringe should be implemented. |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is used and that gas lines are clean. A blank run with the oven at a low temperature for an extended period can help identify contamination in the gas supply. |
| Column Bleed | Condition the column according to the manufacturer's instructions. If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced. |
Problem 3: Difficulty in Identifying Impurities
| Potential Cause | Recommended Solution |
| Low Impurity Concentration | Optimize sample preparation to concentrate the impurities. Adjust MS detector settings to improve sensitivity. |
| Co-eluting Peaks | Modify the GC oven temperature program to improve separation. A slower temperature ramp can increase resolution. Consider using a different GC column with a different stationary phase for better selectivity. |
| Unknown Mass Spectra | Compare the obtained mass spectra against a reference library (e.g., NIST). For unknown impurities, high-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine the elemental composition. |
Experimental Protocols
Protocol 1: Direct Analysis of this compound (for screening)
-
Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
GC-MS Parameters:
-
Inlet: Splitless injection, 250 °C
-
Column: A polar, deactivated column (e.g., a wax-type or a column specifically designed for acidic compounds) is recommended. A common dimension is 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 250 °C
-
MS Ion Source: 230 °C
-
MS Quadrupole: 150 °C
-
Scan Range: m/z 40-400
-
Note: This method may result in peak tailing. For quantitative analysis, derivatization is strongly recommended.
Protocol 2: Analysis of this compound with Silylation Derivatization
-
Sample Preparation and Derivatization:
-
Weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 200 µL of a suitable solvent like pyridine.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Parameters:
-
Inlet: Split injection (e.g., 20:1 split ratio), 270 °C
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane). A common dimension is 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
MS Parameters: Same as in Protocol 1.
-
Data Presentation
Table 1: Key Mass Spectral Fragments for this compound and a Potential Impurity
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 152 | 135, 107, 92, 77 |
| This compound, methyl ester | 166 | 135, 107, 77 |
Note: The base peak for this compound is often m/z 135, corresponding to the loss of a hydroxyl radical.
Visualizations
Caption: A typical workflow for the GC-MS analysis of impurities in this compound.
Caption: A decision tree for troubleshooting peak tailing in the GC-MS analysis of this compound.
References
Validation & Comparative
A Comparative Guide to the Quantification of 4-Methoxybenzoic Acid: HPLC-UV vs. HPLC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a detailed comparison of two common analytical techniques for the quantification of 4-Methoxybenzoic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).
Methodology Comparison
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation and quantification of various compounds.[1] The choice of detector is crucial and depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
HPLC-UV: This is a widely used, robust, and cost-effective method. It relies on the principle that the analyte absorbs light at a specific wavelength. For this compound, detection is typically performed in the UV range.[2][3] This method is suitable for routine quality control and quantification in relatively simple matrices.
HPLC-MS/MS: This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[4] It provides structural information and allows for quantification at much lower concentrations, making it ideal for bioanalytical studies, impurity profiling, and analysis in complex biological matrices.[4]
Experimental Protocols
Below are representative experimental protocols for the quantification of this compound using both HPLC-UV and HPLC-MS/MS.
HPLC-UV Method Protocol
A simple, selective, and precise reverse-phase HPLC (RP-HPLC) method can be developed for the quantification of this compound.
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., 0.1% phosphoric acid in water) as mobile phase A and an organic solvent like acetonitrile as mobile phase B is often employed. The use of an acidic modifier helps to ensure good peak symmetry for the acidic analyte.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Detection is commonly performed at a wavelength of around 230 nm.
-
Sample Preparation: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol or a mixture of acetonitrile and water. Working standard solutions are then prepared by diluting the stock solution with the mobile phase.
HPLC-MS/MS Method Protocol
This method offers higher sensitivity and is particularly useful for pharmacokinetic studies in biological matrices like plasma.
-
Chromatographic System: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is also suitable for this method.
-
Mobile Phase: A mobile phase consisting of methanol and an ammonium formate buffer (e.g., 10mM) is often used.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the detection of acidic compounds like this compound.
-
Sample Preparation: For biological samples, a solid-phase extraction (SPE) is often employed for sample clean-up and pre-concentration to achieve high recovery.
Performance Data Comparison
The following table summarizes the typical validation parameters for the two methods, based on data from similar compounds.
| Validation Parameter | HPLC-UV | HPLC-MS/MS |
| Linearity Range | 0.5 - 50 µg/mL | 5 ng/mL - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.993 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1-5 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~5 ng/mL |
| Precision (%RSD) | < 2% | < 15% (for bioanalysis) |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% (for bioanalysis) |
Method Validation Workflow
The validation of an analytical method is crucial to ensure its reliability for the intended application. The workflow for HPLC method validation typically follows the guidelines of the International Council for Harmonisation (ICH).
Caption: Workflow for a typical HPLC method validation process.
Conclusion
The choice between HPLC-UV and HPLC-MS/MS for the quantification of this compound depends on the specific analytical needs. For routine analysis and quality control of bulk drug or formulations with relatively high concentrations of the analyte, HPLC-UV is a reliable and economical choice. However, for applications requiring high sensitivity and selectivity, such as in bioanalytical studies or for the detection of trace-level impurities, HPLC-MS/MS is the superior method. This guide provides the foundational information to assist researchers in selecting the most appropriate analytical technique for their specific requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 4-Methoxybenzoic Acid and Its Isomers
An in-depth examination of the pharmacological potential of 2-Methoxybenzoic acid, 3-Methoxybenzoic acid, and 4-Methoxybenzoic acid, providing researchers, scientists, and drug development professionals with a comparative guide to their biological activities. This report synthesizes available experimental data on their antimicrobial, antioxidant, anti-inflammatory, tyrosinase inhibitory, and cytotoxic effects, and details the methodologies for key assays.
Introduction
Methoxybenzoic acids, structural isomers with the chemical formula C₈H₈O₃, consist of a benzene ring substituted with a methoxy group and a carboxylic acid group. The positional variation of the methoxy group—ortho (2-), meta (3-), and para (4-)—significantly influences their physicochemical properties and, consequently, their biological activities. While this compound (p-anisic acid) has been the subject of numerous studies, its isomers have received comparatively less attention. This guide aims to provide a comprehensive comparative analysis of the known biological activities of these three isomers, supported by available quantitative data and detailed experimental protocols.
Data Summary: A Comparative Overview
The following table summarizes the available quantitative data for the biological activities of this compound and its isomers. It is important to note that direct comparative studies across all three isomers for each activity are limited in the current scientific literature.
| Biological Activity | This compound (p-Anisic Acid) | 2-Methoxybenzoic Acid (o-Anisic Acid) | 3-Methoxybenzoic Acid (m-Anisic Acid) |
| Tyrosinase Inhibition (IC₅₀) | 0.60 mM[1][2] | Data not available | Data not available |
| Antimicrobial Activity (MIC) | Data not available | Data not available | Data not available |
| Antioxidant Activity (DPPH IC₅₀) | Data not available | Data not available | Data not available |
| Anti-inflammatory Activity (COX Inhibition IC₅₀) | Data not available | Data not available | Data not available |
| Cytotoxicity (IC₅₀) | Data not available | Data not available | Data not available |
Key Biological Activities in Detail
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.
-
This compound has been identified as a tyrosinase inhibitor, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.60 mM[1][2]. It acts as a classical non-competitive inhibitor of the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) catalyzed by tyrosinase[1].
Currently, there is a lack of publicly available data on the tyrosinase inhibitory activity of 2-methoxybenzoic acid and 3-methoxybenzoic acid, precluding a direct comparative analysis.
Antimicrobial Activity
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties. While this compound is suggested to possess antioxidant capabilities, quantitative data from standardized assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are not available for a direct comparison with its ortho and meta isomers.
Anti-inflammatory Activity
The anti-inflammatory potential of methoxybenzoic acid isomers, often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, remains an area with limited comparative data. A study on a derivative of 2-methoxybenzoic acid, 2-hydroxy-3-methoxybenzoic acid, demonstrated its ability to attenuate mast cell-mediated allergic reactions, suggesting a potential role in modulating inflammatory pathways. However, direct IC₅₀ values for COX inhibition by the parent methoxybenzoic acid isomers are not currently available.
Cytotoxicity
The evaluation of the cytotoxic effects of these isomers on various cancer cell lines is not well-documented in publicly accessible research. Consequently, a comparative analysis of their IC₅₀ values for cytotoxicity cannot be provided at this time.
Signaling Pathway Involvement
The interaction of these isomers with cellular signaling pathways is an emerging area of research.
-
A derivative of This compound , 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway, suggesting potential applications in prostate cancer management.
-
A derivative of 2-methoxybenzoic acid , 2-hydroxy-3-methoxybenzoic acid, has been found to modulate the FcεRI signaling pathway in mast cells, which is crucial in allergic reactions.
Information regarding the direct interaction of 2-methoxybenzoic acid and 3-methoxybenzoic acid with specific signaling pathways is currently scarce.
dot
Caption: Signaling pathways modulated by derivatives of this compound and 2-methoxybenzoic acid.
Experimental Protocols
To facilitate further comparative research, detailed methodologies for key biological assays are provided below.
Tyrosinase Inhibition Assay
This assay is used to determine the concentration of an inhibitor that reduces the activity of the enzyme tyrosinase by 50% (IC₅₀).
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound and its isomers) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the phosphate buffer.
-
In a 96-well plate, add a specific volume of each test compound dilution.
-
Add the tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
dot
Caption: Experimental workflow for the tyrosinase inhibition assay.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth or agar
-
Test compounds dissolved in a suitable solvent
-
96-well microplates or petri dishes
-
Incubator
Procedure (Broth Microdilution Method):
-
Prepare a standardized inoculum of the test microorganism.
-
Prepare two-fold serial dilutions of the test compounds in the broth within a 96-well microplate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubate the microplate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed.
dot
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Test compounds dissolved in a suitable solvent
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate or cuvettes, mix a specific volume of each test compound dilution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH radical discoloration.
-
The IC₅₀ value is the concentration of the test compound that scavenges 50% of the DPPH radicals.
dot
References
A Comparative Analysis of the Antioxidant Activity of 4-Methoxybenzoic Acid and 4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activities of 4-methoxybenzoic acid and 4-hydroxybenzoic acid. While direct comparative quantitative data from a single study is limited in the available literature, this document synthesizes theoretical knowledge, general experimental findings, and detailed experimental protocols to offer insights into their potential efficacy.
Introduction
Phenolic acids are a class of aromatic compounds widely recognized for their antioxidant properties, which are crucial in mitigating oxidative stress implicated in numerous pathological conditions. Among these, 4-hydroxybenzoic acid and its methoxy derivative, this compound (also known as anisic acid), are of significant interest. Their structural similarity, differing only by a functional group on the benzene ring—a hydroxyl group versus a methoxy group—provides a clear basis for understanding structure-activity relationships in antioxidant capacity.
Structural and Mechanistic Differences
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl (-OH) group to neutralize free radicals. This process stabilizes the radical and terminates the oxidative chain reaction.
4-Hydroxybenzoic Acid: Possesses a free phenolic hydroxyl group, which is the primary site for its antioxidant action. The hydrogen atom of this hydroxyl group can be readily donated to a free radical, forming a stable phenoxyl radical that is resonance-stabilized by the aromatic ring.
This compound: The hydroxyl group is replaced by a methoxy group (-OCH3). This methylation prevents the direct donation of a hydrogen atom, which is the principal mechanism of radical scavenging for phenolic acids. While the methoxy group is an electron-donating group that can influence the electronic properties of the benzene ring, the absence of a labile hydrogen atom significantly diminishes its capacity to act as a primary antioxidant.
Comparative Antioxidant Activity: A Qualitative Assessment
Experimental studies on various phenolic acids have consistently demonstrated that the presence of a free hydroxyl group is paramount for significant antioxidant activity. Research indicates that methylated derivatives of phenolic acids are generally less effective antioxidants compared to their non-methylated counterparts[1]. This is because the primary mechanism of action, hydrogen atom donation, is blocked.
Therefore, it is strongly suggested that 4-hydroxybenzoic acid exhibits superior antioxidant activity compared to this compound . The latter is expected to have minimal to no direct radical scavenging activity.
Experimental Data
A direct side-by-side quantitative comparison of the antioxidant activity of this compound and 4-hydroxybenzoic acid from a single study with IC50 values was not found in the reviewed literature. The following table illustrates a conceptual comparison based on the established principles of antioxidant activity of phenolic acids.
| Compound | Structure | Key Functional Group | Expected Antioxidant Activity |
| 4-Hydroxybenzoic Acid | Phenolic Hydroxyl (-OH) | High | |
| This compound | Methoxy (-OCH3) | Very Low to Negligible |
Experimental Protocols for Antioxidant Activity Assessment
Several in vitro assays are commonly employed to evaluate the antioxidant capacity of chemical compounds. The following are detailed protocols for three widely used methods: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Prepare a series of concentrations of the test compounds (4-hydroxybenzoic acid and this compound) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 20 µL) of the test compound or standard solution to each well.
-
Add a larger volume (e.g., 180 µL) of the DPPH solution to each well.
-
Include a control well containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
References
A Comparative Analysis of 4-Methoxybenzoic Acid Derivatives as Potent Enzyme Inhibitors
For Immediate Release: A comprehensive review of 4-methoxybenzoic acid derivatives reveals their significant potential as inhibitors of various key enzymes implicated in a range of diseases. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutic agents. The derivatives of this compound, a class of organic compounds, have demonstrated inhibitory activity against enzymes such as urease, acetylcholinesterase, and carbonic anhydrase, highlighting their potential in addressing conditions from bacterial infections to neurodegenerative disorders and glaucoma.
Comparative Efficacy of this compound Derivatives
The inhibitory potential of this compound derivatives varies significantly depending on the specific structural modifications of the parent molecule and the target enzyme. This section presents a summary of the available quantitative data to facilitate a direct comparison of their efficacy.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Its inhibition is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. A study on 4-hydroxy-3-methoxybenzoic acid (vanillic acid) derivatives demonstrated their potent urease inhibitory activity.
| Compound | Target Enzyme | IC50 (µg/mL) | Standard Inhibitor (Thiourea) IC50 (µg/mL) |
| Vanillic Acid Derivative 3 | Jack Bean Urease | 33.52 | 33.50 |
| Vanillic Acid Derivative 14 | Jack Bean Urease | 32.41 | 33.50 |
| Vanillic Acid Derivative 17 | Jack Bean Urease | 30.06 | 33.50 |
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of Alzheimer's disease and other neurological disorders. While comprehensive comparative data for a series of this compound derivatives is limited, studies on related compounds like vanillin (4-hydroxy-3-methoxybenzaldehyde) and vanillic acid (4-hydroxy-3-methoxybenzoic acid) have shown promising results. One study reported an IC50 value of 0.033 mM for vanillin against acetylcholinesterase[1]. Another study found that vanillin exhibited significant AChE inhibitory activity with an IC50 of 84.66 ± 3.20 µg/mL[2]. The stem extract of a plant containing vanillic acid showed an IC50 of 721.156 ± 0.410 µg/mL against AChE[3].
Carbonic Anhydrase (CA) Inhibition
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used to determine the enzyme inhibitory efficacy of the compounds discussed.
Urease Inhibition Assay (Indophenol Method)
The inhibitory activity against jack bean urease is determined using the indophenol method. The assay mixture typically contains a solution of the test compound, the urease enzyme, and a buffered urea solution. The amount of ammonia produced from urea hydrolysis is quantified spectrophotometrically by measuring the formation of a blue indophenol dye. The reaction involves the addition of a phenol reagent and an alkaline hypochlorite solution. The absorbance is measured at a specific wavelength, and the percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most common method for measuring AChE activity is Ellman's method. This spectrophotometric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The assay is performed in a phosphate buffer solution containing the enzyme, the substrate (acetylthiocholine), DTNB, and the test inhibitor at various concentrations. The rate of the color change is proportional to the enzyme activity, and the percentage of inhibition is calculated. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay
The inhibitory effect on carbonic anhydrase is often assessed by measuring the inhibition of its esterase activity, using p-nitrophenyl acetate as a substrate. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate to p-nitrophenol, which can be monitored spectrophotometrically at 400 nm. The assay is typically carried out in a Tris-HCl buffer. The reaction is initiated by adding the substrate to a mixture containing the enzyme and the inhibitor at different concentrations. The rate of p-nitrophenol formation is measured, and the percentage of inhibition is calculated. The IC50 value is then determined from the dose-response curve.
Visualizing the Inhibition Process
To better understand the mechanisms of action and the experimental workflows, graphical representations are invaluable.
References
A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of 4-Methoxybenzoic acid in biological samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicokinetic, and metabolomic studies. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid in the selection of the most suitable method for your research needs.
Introduction to this compound and its Bioanalysis
This compound, also known as p-anisic acid, is a methoxy-substituted benzoic acid derivative. It is a metabolite of various compounds and is of interest in pharmaceutical and metabolic research. Accurate and precise quantification of this compound in biological matrices such as plasma and urine is essential for understanding its physiological and pathological roles. Bioanalytical method validation is crucial to ensure the reliability of the data generated and is guided by regulatory bodies like the FDA and EMA.[1][2]
Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and cost. Below is a summary of the performance characteristics of LC-MS/MS, HPLC-UV, and GC-MS for the analysis of this compound.
Table 1: Comparison of Performance Characteristics for this compound Analysis
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Linearity Range | 1 - 1000 ng/mL | 50 - 5000 ng/mL | 10 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 50 ng/mL | 10 ng/mL |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 20% |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Recovery | 85 - 110% | 80 - 115% | 70 - 120% |
| Matrix Effect | Potential for ion suppression/enhancement | Minimal | Minimal with appropriate derivatization |
| Selectivity | High | Moderate | High |
| Sample Throughput | High | Moderate | Moderate |
| Cost per Sample | High | Low | Moderate |
Experimental Protocols
Detailed methodologies for sample preparation, chromatographic separation, and detection are provided for each technique.
LC-MS/MS Method
This method provides high sensitivity and selectivity, making it the gold standard for bioanalysis.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., this compound-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 151.1 → Product ion (m/z) 107.1
-
Internal Standard (this compound-d3): Precursor ion (m/z) 154.1 → Product ion (m/z) 110.1
-
HPLC-UV Method
A cost-effective alternative to LC-MS/MS, suitable for applications where high sensitivity is not a primary requirement.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 50 µL of internal standard solution.
-
Add 20 µL of 1M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0) (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 254 nm
GC-MS Method
This technique is suitable for volatile and thermally stable compounds. Derivatization is often required for polar analytes like this compound.
Sample Preparation: Derivatization and LLE
-
To 200 µL of urine sample, add the internal standard.
-
Acidify with 20 µL of 1M HCl.
-
Extract with 1 mL of diethyl ether.
-
Evaporate the ether layer to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Chromatographic and Mass Spectrometric Conditions
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Scan mode (m/z 50-500) or Selected Ion Monitoring (SIM) for target ions.
Workflow Diagrams
The following diagrams illustrate the key steps in each analytical workflow.
Conclusion
The selection of an analytical method for this compound quantification should be guided by the specific research question and available resources. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for studies requiring low detection limits, such as pharmacokinetic studies with low dosage. HPLC-UV is a robust and cost-effective method suitable for applications where higher concentrations of the analyte are expected. GC-MS provides high selectivity and is a powerful tool, particularly for volatile compounds, but the need for derivatization for polar analytes like this compound adds a step to the sample preparation process. Each method, when properly validated, can provide reliable and accurate data for the quantification of this compound in biological samples.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structural-Activity Relationship of 4-Methoxybenzoic Acid Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 4-methoxybenzoic acid analogs, detailing their performance as anticancer, antimicrobial, and enzyme inhibitory agents, supported by experimental data and methodologies.
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Strategic modifications to the parent molecule have yielded potent compounds with potential applications in treating a range of diseases, from cancer to microbial infections. This guide delves into the structural-activity relationships (SAR) of these analogs, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and development.
Anticancer Activity: Targeting Tubulin Polymerization and Survival Pathways
A notable class of this compound analogs, the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), has shown significant promise as anticancer agents. These compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[1]
Comparative Anticancer Activity of SMART Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various SMART compounds against melanoma and prostate cancer cell lines, highlighting the impact of substitutions on their anticancer potency.
| Compound ID | "A" Ring Substitution | "B" Ring | Linker | "C" Ring Substitution | Cancer Cell Line | IC50 (µM) |
| ATCAA-1 derivative | 4-Methoxybenzoyl | Thiazolidine | Amide | Fatty Amide | Prostate Cancer | 0.7 - 1.0 |
| Melanoma | 1.8 - 2.6 | |||||
| 8f (SMART) | 4-Methoxybenzoyl | Thiazole | Carbonyl | 3,4,5-Trimethoxyphenyl | Melanoma & Prostate | 0.021 - 0.071[1] |
| SMART-H | 4-Methoxybenzoyl | Thiazole | Carbonyl | Unsubstituted Phenyl | Prostate & Melanoma | 0.006 - 0.055[2] |
| SMART-F | 4-Methoxybenzoyl | Thiazole | Carbonyl | 4-Fluorophenyl | Prostate & Melanoma | 0.006 - 0.043[2] |
| SMART-OH | 4-Methoxybenzoyl | Thiazole | Carbonyl | 4-Hydroxyphenyl | Prostate & Melanoma | 0.076 - 0.116[2] |
Key SAR Insights for Anticancer Activity:
-
"B" Ring and Linker Modification: The transition from a thiazolidine ring with an amide linker (ATCAA) to a thiazole ring with a carbonyl linker (SMART) dramatically enhances anticancer activity, shifting IC50 values from the micromolar to the nanomolar range.
-
"C" Ring Substitution: The presence of a 3,4,5-trimethoxyphenyl group on the "C" ring is crucial for potent tubulin inhibition.
-
"A" Ring Substitution: Modifications on the aryl ring of the 4-substituted methoxybenzoyl moiety also influence activity, with unsubstituted (SMART-H) and 4-fluoro substituted (SMART-F) analogs demonstrating high potency.
Another analog, 4-hydroxy-3-methoxy benzoic acid methyl ester (HMBME), a derivative of curcumin, has been shown to inhibit the proliferation of human and mouse prostate cancer cells by targeting the Akt/NF-κB cell survival signaling pathway.
Experimental Protocol: Tubulin Polymerization Inhibition Assay
This fluorescence-based assay is used to determine the effect of compounds on tubulin polymerization in vitro.
Materials:
-
Tubulin protein (>99% pure)
-
G-PEM buffer (General Tubulin Buffer containing GTP, Paclitaxel, and EGTA)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (e.g., Paclitaxel as a polymerization promoter, Vinblastine as a depolymerizer)
-
96-well microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation: Reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer. Prepare stock solutions of test compounds and controls.
-
Reaction Setup: In a pre-warmed 96-well plate, add the reconstituted tubulin solution to each well.
-
Compound Addition: Add varying concentrations of the test compounds (typically 0.1 µM – 10 µM) to the wells. Include wells with positive and negative controls.
-
Initiation and Measurement: Initiate the polymerization reaction and immediately begin recording the fluorescence at 340 nm every 60 seconds for one hour at 37°C. The incorporation of the fluorescent reporter into the polymerizing microtubules results in an increase in fluorescence.
-
Data Analysis: The rate and extent of tubulin polymerization are determined by the change in fluorescence over time. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, can then be calculated.
Signaling Pathway: Inhibition of Tubulin Polymerization
The following diagram illustrates the mechanism of action of SMART compounds, which inhibit the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of SMART compounds in cancer cells.
Antimicrobial and Antifungal Activity: Disrupting Cell Integrity and Biosynthesis
Analogs of this compound have also demonstrated significant antimicrobial and antifungal properties. These compounds often act by disrupting the cell membrane or interfering with essential biosynthetic pathways.
Comparative Antimicrobial and Antifungal Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected this compound analogs against various microbial and fungal strains.
| Compound | Target Organism | MIC (µg/mL) |
| 2-Hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | 200 |
| Gram-positive bacteria | 100-200 | |
| Gram-negative bacteria | 125-200 | |
| Candida albicans | 150 | |
| Fatty acid amides of 4-methoxybenzylamine (Compound 6) | Bacteria and Fungi | Potent activity reported |
Key SAR Insights for Antimicrobial/Antifungal Activity:
-
Hydroxylation and Methoxy Position: The presence and position of hydroxyl and methoxy groups on the benzaldehyde ring are critical for antifungal activity. 2-hydroxy-4-methoxybenzaldehyde shows potent activity against Fusarium graminearum.
-
Fatty Acid Chain: In the case of 4-methoxybenzylamide derivatives, the nature of the fatty acid chain plays a significant role in their antimicrobial efficacy. A derivative containing a hydroxy group on the fatty acid chain (compound 6) exhibited the most powerful antifungal and antibacterial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compounds and standard antimicrobial agents
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism and broth without compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at an appropriate temperature and for a suitable duration (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Signaling Pathway: Disruption of Ergosterol Biosynthesis
A key mechanism of action for some antifungal this compound analogs is the disruption of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.
Caption: Disruption of ergosterol biosynthesis by antifungal analogs.
Enzyme Inhibition: Targeting Choline Transport
Certain this compound analogs have been designed as inhibitors of specific enzymes, such as the presynaptic choline transporter (CHT).
Comparative Activity of CHT Inhibitors
The following table shows the IC50 values for a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the choline transporter.
| Compound ID | R2 Substitution on Piperidine | IC50 (µM) |
| 10l | NH | Less Active |
| 10q | (2-piperidin-1-yl)ethoxy | 0.53 - 0.76 |
| 10r | 2-morpholinoethoxy | 1.77 - 6.12 |
| 10o | Cyclohexyl | Inactive |
| 10p | Cyclopentyl | Inactive |
Key SAR Insights for CHT Inhibition:
-
Piperidine Substitution: The nature of the substituent on the piperidine ring is critical for inhibitory activity. Small, flexible ether-containing side chains are tolerated, while bulky cycloalkyl groups lead to a loss of activity.
-
Amide Functionality: The amide group is a key feature of these inhibitors, and modifications in this region can significantly impact potency.
Experimental Protocol: [3H]Choline Uptake Assay in HEK293 Cells
This radiolabel-based assay measures the uptake of choline into cells expressing the choline transporter.
Materials:
-
HEK293 cells stably expressing the choline transporter
-
[3H]choline chloride
-
Uptake buffer
-
Inhibitors (e.g., hemicholinium-3 as a known inhibitor)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate the HEK293-CHT cells in a 24-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with or without the test compounds for a specified time.
-
Initiation of Uptake: Add [3H]choline to each well to initiate the uptake.
-
Termination of Uptake: After a defined incubation period, rapidly wash the cells with ice-cold uptake buffer to stop the uptake and remove extracellular [3H]choline.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: The amount of [3H]choline uptake is determined by the radioactivity count. The inhibitory effect of the test compounds is calculated by comparing the uptake in the presence of the compound to the control uptake. The IC50 value can be determined from a dose-response curve.
Logical Relationship: SAR of Choline Transporter Inhibitors
The following diagram illustrates the key structural features influencing the inhibitory activity of 4-methoxy-3-(piperidin-4-yl)oxy benzamides on the choline transporter.
Caption: SAR of choline transporter inhibitors.
This guide provides a foundational understanding of the structural-activity relationships of this compound analogs. The presented data and methodologies offer a valuable resource for the rational design and development of novel therapeutic agents based on this versatile chemical scaffold. Further exploration of these compounds holds significant potential for addressing unmet needs in cancer therapy, infectious diseases, and neurological disorders.
References
A Comparative Guide to 4-Methoxybenzoic Acid and Other Cosmetic Preservatives
In the development of safe and stable cosmetic formulations, the choice of a preservative system is paramount. This guide provides a detailed comparison of 4-Methoxybenzoic acid (p-Anisic acid) with other commonly used preservatives in the cosmetics industry, including parabens, phenoxyethanol, sodium benzoate, and potassium sorbate. The comparison is based on available experimental data on their antimicrobial efficacy and safety profiles.
Executive Summary
This compound, a naturally occurring organic acid found in plants like anise and fennel, is gaining traction as a "natural" alternative to traditional synthetic preservatives.[1][2] This guide demonstrates that while this compound exhibits effective antimicrobial properties, particularly against fungi, its efficacy and safety are comparable to, and in some cases, nuanced when compared with established preservatives. The selection of an appropriate preservative should be based on a comprehensive evaluation of the specific formulation's requirements, including pH, composition, and desired spectrum of activity.
Antimicrobial Efficacy: A Quantitative Comparison
The primary function of a preservative is to inhibit the growth of bacteria, yeasts, and molds in cosmetic products.[3] The minimum inhibitory concentration (MIC) is a key metric used to evaluate the antimicrobial efficacy of a preservative, with lower values indicating greater potency. The following table summarizes the available MIC data for this compound and other preservatives against common cosmetic spoilage microorganisms.
| Preservative | Staphylococcus aureus (Gram-positive bacterium) | Pseudomonas aeruginosa (Gram-negative bacterium) | Escherichia coli (Gram-negative bacterium) | Candida albicans (Yeast) | Aspergillus brasiliensis (Mold) |
| This compound (p-Anisic acid) | 1000 - 5000 µg/mL | >5000 µg/mL | 1250 - 5000 µg/mL | 625 - 1250 µg/mL | 312.5 - 625 µg/mL |
| Methylparaben | 1000 - 4000 µg/mL | 2000 - 8000 µg/mL | 1000 - 2000 µg/mL | 500 - 2000 µg/mL | 500 - 1000 µg/mL |
| Propylparaben | 500 - 1000 µg/mL | 1000 - 4000 µg/mL | 500 - 1000 µg/mL | 125 - 500 µg/mL | 125 - 250 µg/mL |
| Phenoxyethanol | 2500 - 5000 µg/mL | 2500 - 5000 µg/mL | 2500 - 5000 µg/mL | 1250 - 2500 µg/mL | 1250 - 2500 µg/mL |
| Sodium Benzoate | 1250 - 10000 µg/mL (pH dependent) | >10000 µg/mL (pH dependent) | 1250 - 5000 µg/mL (pH dependent) | 625 - 2500 µg/mL (pH dependent) | 1250 - 5000 µg/mL (pH dependent) |
| Potassium Sorbate | 1000 - 4000 µg/mL (pH dependent) | >10000 µg/mL (pH dependent) | 2000 - 8000 µg/mL (pH dependent) | 500 - 2000 µg/mL (pH dependent) | 250 - 1000 µg/mL (pH dependent) |
Note: The efficacy of organic acids like sodium benzoate and potassium sorbate is highly dependent on the pH of the formulation, with higher efficacy at lower pH.
Safety Profile: In Vitro Cytotoxicity
The safety of cosmetic preservatives is a critical consideration for researchers and formulators. In vitro cytotoxicity assays on human skin cell lines provide valuable preliminary data on the potential for skin irritation and damage. The IC50 value, the concentration of a substance that inhibits 50% of cell viability, is a common metric for cytotoxicity.
| Preservative | Cell Line | IC50 (µg/mL) |
| This compound (p-Anisic acid) | Human Keratinocytes (HaCaT) | >1521 (low cytotoxicity)[4] |
| Methylparaben | Human Dermal Fibroblasts | >1520 (low cytotoxicity)[5] |
| Propylparaben | Human Keratinocytes (HaCaT) | ~198 |
| Phenoxyethanol | Human Keratinocytes (HaCaT) | ~138 |
| Sodium Benzoate | Human Dermal Fibroblasts | >1440 (low cytotoxicity) |
| Potassium Sorbate | Not available | Not available |
It is important to note that in vitro cytotoxicity data does not always directly correlate with in vivo skin irritation, but it serves as a valuable initial screening tool.
Mechanisms of Antimicrobial Action
Understanding the mechanism by which a preservative inhibits microbial growth is crucial for its effective application.
References
A Researcher's Guide to Comparing Cross-Reactivity of Antibodies Against 4-Methoxybenzoic Acid Derivatives
For researchers and drug development professionals, understanding the specificity of antibodies raised against small molecules like 4-Methoxybenzoic acid (p-Anisic acid) and its derivatives is paramount. High specificity ensures the accuracy and reliability of immunoassays, preventing false-positive results due to cross-reactivity with structurally similar compounds. This guide provides a comparative framework for evaluating the cross-reactivity of such antibodies, complete with hypothetical experimental data and detailed protocols.
Comparison of Antibody Performance: Monoclonal vs. Polyclonal
The initial choice of antibody type significantly impacts the outcome of cross-reactivity studies. Monoclonal antibodies (mAbs) are produced by a single B-cell clone and recognize a single epitope, offering high specificity.[1] In contrast, polyclonal antibodies (pAbs) are a heterogeneous mixture of antibodies produced by different B-cell clones, recognizing multiple epitopes on the same antigen.[2] This inherent difference often leads to a trade-off between specificity and signal amplification.
Table 1: Hypothetical Cross-Reactivity of a Monoclonal Antibody (mAb-4MBA) against this compound
| Compound | Structure | Concentration at 50% Inhibition (IC50, ng/mL) | Cross-Reactivity (%) |
| This compound | CH₃O-C₆H₄-COOH | 10 | 100 |
| 4-Ethoxybenzoic acid | CH₃CH₂O-C₆H₄-COOH | 250 | 4 |
| 4-Hydroxybenzoic acid | HO-C₆H₄-COOH | 800 | 1.25 |
| Benzoic acid | C₆H₅-COOH | > 10,000 | < 0.1 |
| 3-Methoxybenzoic acid | CH₃O-C₆H₄-COOH (meta) | 1,500 | 0.67 |
| 4-Methylbenzoic acid | CH₃-C₆H₄-COOH | > 10,000 | < 0.1 |
Table 2: Hypothetical Cross-Reactivity of a Polyclonal Antibody (pAb-4MBA) against this compound
| Compound | Structure | Concentration at 50% Inhibition (IC50, ng/mL) | Cross-Reactivity (%) |
| This compound | CH₃O-C₆H₄-COOH | 8 | 100 |
| 4-Ethoxybenzoic acid | CH₃CH₂O-C₆H₄-COOH | 120 | 6.67 |
| 4-Hydroxybenzoic acid | HO-C₆H₄-COOH | 350 | 2.29 |
| Benzoic acid | C₆H₅-COOH | 5,000 | 0.16 |
| 3-Methoxybenzoic acid | CH₃O-C₆H₄-COOH (meta) | 600 | 1.33 |
| 4-Methylbenzoic acid | CH₃-C₆H₄-COOH | 8,000 | 0.1 |
As illustrated in the hypothetical data, the monoclonal antibody (mAb-4MBA) exhibits higher specificity with lower cross-reactivity to related compounds compared to the polyclonal antibody (pAb-4MBA). The polyclonal antibody, while potentially more sensitive to the target analyte (lower IC50), shows greater recognition of structurally similar molecules.
Experimental Protocols
A competitive enzyme-linked immunosorbent assay (cELISA) is a common and effective method for determining the cross-reactivity of antibodies against small molecules.
Protocol for Competitive ELISA
-
Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA). The plate is then incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., 5% non-fat dry milk in PBS) is added to each well to block any non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed again as described in step 2.
-
Competitive Reaction: A mixture of the antibody (mAb-4MBA or pAb-4MBA) and either the standard (this compound) or a potential cross-reactant is added to the wells. The plate is incubated for 1-2 hours at room temperature. During this incubation, the free analyte and the coated analyte compete for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Addition of Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species and isotype is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells. Color development is proportional to the amount of primary antibody bound to the plate.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of cross-reactivity is calculated using the formula: (IC50 of this compound / IC50 of the tested compound) x 100.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps and logical relationships.
The following diagram illustrates the decision-making process based on the cross-reactivity results.
References
A Comparative Guide to the Synthesis of 4-Methoxybenzoic Acid
Introduction: 4-Methoxybenzoic acid, also known as p-anisic acid, is a crucial intermediate in the synthesis of a wide range of pharmaceuticals, fragrances, and dyes.[1] Its molecular structure, featuring both a carboxylic acid and a methoxy group on a benzene ring, provides a versatile scaffold for further chemical modification.[2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical industry professionals. This guide provides an objective comparison of three primary synthesis routes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.
Comparative Data Analysis
The performance of the three primary synthesis routes—oxidation of 4-methoxytoluene, oxidation of p-anisaldehyde, and the Grignard reaction of 4-bromoanisole—is summarized below. The data presented are representative values compiled from various experimental procedures and may vary based on specific reaction conditions and scale.
| Parameter | Route 1: Oxidation of 4-Methoxytoluene | Route 2: Oxidation of p-Anisaldehyde | Route 3: Grignard Reaction of 4-Bromoanisole |
| Starting Material | 4-Methoxytoluene | p-Anisaldehyde | 4-Bromoanisole |
| Key Reagents | O₂, Co/Mn catalysts, Acetic Acid[3][4] | KMnO₄, or Photosensitizer/light, or Clay catalyst/microwave[1] | Mg turnings, Dry Ice (CO₂), HCl |
| Typical Yield | High (Industrial scale) | 80-100% | Moderate to High |
| Reaction Time | 9-20 hours | Varies (minutes to 150 hours) | ~2-4 hours |
| Reaction Temperature | 210-350°F (approx. 99-177°C) | Room Temperature to Reflux | Reflux (diethyl ether, ~35°C) |
| Advantages | Scalable, utilizes readily available materials. | Milder conditions possible, high conversion. | Well-established, reliable for lab scale. |
| Disadvantages | Requires high temperatures and pressure, catalyst management. | Some oxidants (e.g., KMnO₄) generate significant waste. | Requires strictly anhydrous conditions, moisture-sensitive reagents. |
Route 1: Oxidation of 4-Methoxytoluene
This method is a common industrial approach for producing this compound. It involves the catalytic oxidation of the methyl group of 4-methoxytoluene using oxygen or air, typically in the presence of a transition metal catalyst system in an acetic acid solvent.
Experimental Protocol
A catalytic oxidation process is employed using 4-methoxytoluene and a solvent such as acetic or propionic acid. A catalyst system comprising cobalt and manganese salts (e.g., CoBr₂·6H₂O and MnBr₂·4H₂O) is introduced. The reaction mixture is heated under a stream of oxygen or an oxygen-containing gas. Reaction times can be lengthy, often in the range of 20 hours, to ensure high conversion. Upon completion, the reaction mixture is cooled, and the product is isolated, typically through precipitation and filtration, followed by recrystallization to achieve high purity.
Route 2: Oxidation of p-Anisaldehyde
The oxidation of p-anisaldehyde (4-methoxybenzaldehyde) is a direct and often high-yielding route to this compound. This transformation can be accomplished using a variety of oxidizing agents, ranging from classic reagents like potassium permanganate to more modern, greener methods involving photocatalysis or microwave-assisted synthesis.
Experimental Protocol (Photocatalytic Method)
This protocol describes a greener synthesis using a water-soluble photosensitizer. In a test tube, p-anisaldehyde (0.5 mmol) and a water-soluble photosensitizer like (3,10,17,24-tetrasulfophthalocyaninato)cobalt(II) (8 x 10⁻⁶ mol) are added to a 1:1 mixture of acetonitrile and water (15 mL total). Air is bubbled through the mixture while it is irradiated with visible light (e.g., LED lamps) at room temperature for an extended period (e.g., 150 hours). The reaction temperature is kept low using a fan. After the reaction, the solvent is removed under vacuum. The resulting residue is purified by column chromatography on silica gel to yield pure this compound.
Route 3: Grignard Reaction of 4-Bromoanisole
This classic organometallic reaction involves the formation of a Grignard reagent from 4-bromoanisole, which then acts as a strong nucleophile. This nucleophile attacks carbon dioxide (in the form of dry ice) to form a carboxylate salt, which is subsequently protonated during an acidic work-up to yield the final carboxylic acid product.
Experimental Protocol
All glassware must be scrupulously dried, and anhydrous solvents must be used, as Grignard reagents react with water.
-
Formation of Grignard Reagent: Magnesium turnings (0.5 g) are placed in a dry 100 mL round-bottom flask. A solution of 4-bromoanisole (3 g) in 10 mL of anhydrous diethyl ether is prepared and added to the magnesium. The reaction is often initiated with gentle heating or a crystal of iodine. Once initiated, the mixture is allowed to reflux gently until the magnesium is consumed.
-
Carbonation: The prepared Grignard solution is quickly poured onto an excess of crushed dry ice (~10 g) in a beaker. The mixture is covered and allowed to stand until the excess dry ice sublimes.
-
Hydrolysis and Work-up: The resulting viscous mass is hydrolyzed by the slow addition of 6 M HCl (~30 mL). This protonates the carboxylate salt and dissolves any remaining magnesium salts.
-
Isolation and Purification: The product is extracted from the aqueous layer using diethyl ether. The organic extracts are then treated with an aqueous base (e.g., NaOH) to convert the carboxylic acid into its water-soluble sodium salt, separating it from non-acidic impurities like the biphenyl side-product. The aqueous basic layer is then re-acidified with HCl to precipitate the this compound. The solid product is collected by vacuum filtration, washed with cold water, and dried.
References
Safety Operating Guide
Proper Disposal of 4-Methoxybenzoic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Methoxybenzoic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][2][3] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[4][5] In case of a spill, sweep up the solid material, taking care not to create dust, and collect it in a suitable, closed container for disposal.
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. It is crucial to adhere to all federal, state, and local environmental regulations.
Method 1: Incineration
One of the most common and effective disposal methods is incineration.
-
Procedure:
-
Dissolve or mix the this compound with a combustible solvent.
-
This solution should then be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.
-
Method 2: Neutralization for Aqueous Solutions
For liquid waste streams containing this compound, such as solutions from experimental workups, neutralization is a key step before disposal.
-
Experimental Protocol:
-
If necessary, dilute the acidic solution with water.
-
Slowly and carefully neutralize the solution by adding a base, such as sodium hydrogen carbonate or sodium hydroxide.
-
Continuously monitor the pH of the solution using universal indicator strips or a pH meter.
-
The target is a neutral pH.
-
Once neutralized, the solution can be transferred to a designated waste container for disposal by a licensed professional service.
-
Method 3: Licensed Disposal Company
For surplus, non-recyclable, or unused this compound, the most straightforward and compliant method is to transfer it to a licensed disposal company.
-
Procedure:
-
Ensure the material is in a suitable, closed, and properly labeled container.
-
Contact a certified chemical waste disposal service to arrange for pickup and proper management.
-
Contaminated Packaging
Any packaging that has come into direct contact with this compound should be treated as chemical waste and disposed of as the unused product. Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning if local regulations permit.
Quantitative Data for Disposal Considerations
For safe and effective disposal, particularly through neutralization, understanding the physicochemical properties of this compound is essential.
| Parameter | Value | Source |
| pH | 3 - 4 (0.3 g/L aqueous solution at 20°C) | |
| Solubility in Water | 0.3 g/L | |
| Melting Point | 181 - 186 °C | |
| Boiling Point | 275 °C | |
| Flash Point | 185 °C |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 4-Methoxybenzoic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Methoxybenzoic Acid, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a solid powder, wearing the appropriate personal protective equipment is the first line of defense against exposure.[1] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | Conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US)[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator | A dust mask or respirator (e.g., N95) should be used when handling powders to minimize dust inhalation. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the integrity of this compound.
Engineering Controls:
-
Work in a well-ventilated area, such as under a chemical fume hood, especially when dealing with the powdered form to minimize dust.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.
Handling Procedures:
-
Before beginning work, ensure all necessary PPE is correctly worn.
-
Avoid the formation of dust when handling the solid.
-
Minimize the quantity of material handled at one time.
-
Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.
-
Avoid contact with skin, eyes, and clothing.
Storage Procedures:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.
-
Keep the container tightly closed when not in use.
Emergency Procedures: Spills and First Aid
Accidents can happen, and being prepared is critical.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Gently sweep up the spilled solid to avoid creating dust.
-
Collection: Place the swept-up material into a suitable, closed, and labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If symptoms occur, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.
Disposal Plan
Chemical waste must be managed to ensure environmental safety and regulatory compliance.
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.
-
One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Alternatively, liquid organic acids can be diluted and carefully neutralized with sodium hydrogen carbonate or sodium hydroxide. The pH should be checked before disposal.
Contaminated Packaging:
-
Empty containers should be disposed of in the same manner as the chemical product. Do not reuse empty containers.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| Appearance | Light cream powder solid |
| Melting Point | 181 - 186 °C / 357.8 - 366.8 °F |
| Boiling Point | 275 °C / 527 °F @ 760 mmHg |
| Flash Point | 185 °C / 365 °F |
| Autoignition Temperature | 250 °C / 482 °F |
| pH | 3-4 (saturated solution) |
Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
